4(15),11-Oppositadien-1-ol
Description
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Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,3aS,4S,7aR)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m0/s1 |
InChI Key |
HLVNRJLLBUWVCO-ZQDZILKHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
4(15),11-Oppositadien-1-ol: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for the sesquiterpenoid 4(15),11-Oppositadien-1-ol. This document is intended to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a sesquiterpenoid alcohol, a class of 15-carbon isoprenoid compounds known for their structural diversity and wide range of biological activities.[1] These compounds are secondary metabolites found predominantly in plants, as well as in some fungi and marine organisms.[2][3] Sesquiterpenoids play a significant role in plant defense mechanisms and have garnered considerable interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] this compound, as a member of this class, is of interest for its potential biological activities, particularly in areas such as pest control.
Natural Sources and Distribution
The primary documented natural source of this compound is the essential oil of Valeriana jatamansi (syn. Valeriana wallichii), a perennial herb belonging to the Valerianaceae family.[4][5][6] This plant is native to the temperate regions of the Himalayas. The essential oil, typically extracted from the roots and rhizomes of the plant, is a complex mixture of various sesquiterpenoids.
While this compound has been identified in Valeriana jatamansi, it is often considered a minor constituent of the essential oil. The chemical composition of the oil, including the concentration of this compound, can exhibit significant variation. This variability is influenced by several factors, including:
-
Geographical Location: The altitude and specific environmental conditions of where the plant is grown can impact the profile of secondary metabolites.
-
Genetic Variation (Chemotypes): Different populations of Valeriana jatamansi can have distinct chemical profiles, leading to the classification of different chemotypes.
-
Cultivation vs. Wild Sourcing: Whether the plant material is cultivated or harvested from the wild can affect the composition of the essential oil.
-
Harvesting Time and Plant Part: The developmental stage of the plant and the specific part used for extraction (roots vs. rhizomes) can influence the yield and composition of the oil.
-
Extraction Method: The technique used to isolate the essential oil can affect the final chemical profile.
Quantitative Data on Sesquiterpenoid Composition of Valeriana jatamansi Essential Oil
The following table summarizes the quantitative data on the major sesquiterpenoid constituents found in the essential oil of Valeriana jatamansi from various studies. While this compound is not explicitly quantified in these particular studies, the data provides a chemical context for its natural source.
| Sesquiterpenoid Compound | Plant Part | Geographical Origin | Percentage Range (%) | Reference(s) |
| Patchouli alcohol | Roots | Uttarakhand & Meghalaya, India | 0.4 - 63.7 | |
| Maaliol | Roots | Uttarakhand, India | 2.9 - 53.8 | |
| Seychellene | Roots | Uttarakhand, India | 4.1 - 27.4 | |
| Calarene/β-gurjunene | Roots | Uttarakhand, India | 3.0 - 20.8 | |
| α-Santalene | Roots | Uttarakhand, India | 0.6 - 12.0 | |
| Viridiflorol | Roots | Uttarakhand, India | 0.9 - 7.1 |
Experimental Protocols
The isolation and identification of this compound from its natural source, Valeriana jatamansi, typically involves the following key experimental procedures.
Extraction of Essential Oil
A common method for extracting the essential oil from the roots and rhizomes of Valeriana jatamansi is hydrodistillation using a Clevenger-type apparatus.
Methodology:
-
Plant Material Preparation: Fresh or air-dried roots and rhizomes of Valeriana jatamansi are collected and cleaned. The material may be coarsely powdered to increase the surface area for extraction.
-
Hydrodistillation: The plant material is placed in a round-bottom flask with a sufficient amount of distilled water. The flask is then connected to a Clevenger apparatus and a condenser.
-
Heating: The flask is heated to boil the water. The resulting steam carries the volatile essential oil components.
-
Condensation and Separation: The steam-oil mixture is passed through the condenser, where it cools and liquefies. Due to the immiscibility of the oil and water, the essential oil separates and can be collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.[4]
Chemical Analysis and Identification
The chemical composition of the extracted essential oil is typically analyzed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: A small amount of the essential oil is diluted in a suitable solvent (e.g., diethyl ether or hexane).[2]
-
Gas Chromatography (GC) Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
Column: A non-polar or semi-polar capillary column, such as a HP-5MS (5% Phenyl Methyl Siloxane), is commonly employed.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is applied to the column oven to separate the different components of the oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 4°C/min).[4]
-
Injector and Detector Temperatures: The injector and detector are maintained at high temperatures (e.g., 220°C and 250°C, respectively) to ensure volatilization of the sample and detection of the components.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A GC system is coupled to a Mass Spectrometer (MS).
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or other type of mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of authentic reference standards and with data from spectral libraries (e.g., NIST, Wiley).[4]
-
Visualizations
Experimental Workflow for Isolation and Identification
The following diagram illustrates the general workflow for the isolation and identification of this compound from Valeriana jatamansi.
Caption: Workflow for the isolation and identification of this compound.
Logical Relationship of Factors Influencing Compound Variability
The following diagram illustrates the key factors that influence the chemical composition, including the presence and concentration of this compound, in Valeriana jatamansi.
References
- 1. Iridoids and sesquiterpenoids from the roots of Valeriana jatamansi Jones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. currentsci.com [currentsci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [Isolation and pharmacodynamic activity of the sesquiterpene valeranone from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
The intricate pathway of 4(15),11-Oppositadien-1-ol Biosynthesis in Plants: A Technical Guide for Researchers
Farnesyl pyrophosphate (FPP), a central precursor in terpenoid biosynthesis, undergoes a multi-step enzymatic transformation to yield the sesquiterpenoid alcohol 4(15),11-oppositadien-1-ol (B1159698). This process is orchestrated by two key enzyme classes: terpene synthases and cytochrome P450 monooxygenases. This technical guide provides a comprehensive overview of the biosynthesis, complete with data, experimental protocols, and visual diagrams to facilitate further research and drug development.
The biosynthesis of this compound, a naturally occurring terpenoid alcohol found in various plant species, begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP)[1][2][3]. The intricate process involves two primary enzymatic steps: the cyclization of FPP to form the core hydrocarbon skeleton, followed by a specific hydroxylation event. While the complete enzymatic cascade for this specific compound is a subject of ongoing research, this guide synthesizes the current understanding of the biosynthetic pathway, drawing parallels from closely related sesquiterpenoid production in plants like Curcuma and Psidium guajava[4][5][6].
The Biosynthetic Pathway: From a Linear Precursor to a Cyclic Alcohol
The journey from the linear FPP molecule to the complex cyclic structure of this compound is a testament to the elegance of plant secondary metabolism.
Step 1: Cyclization of Farnesyl Pyrophosphate
The initial and rate-limiting step is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase . This enzyme facilitates the ionization of the pyrophosphate group from FPP, generating a carbocation. This reactive intermediate then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic bicyclic skeleton of 4(15),11-oppositadiene. While the precise oppositadien-1-ol synthase has yet to be fully characterized, studies on sesquiterpene synthases in genera like Curcuma have identified numerous candidate genes responsible for producing a diverse array of sesquiterpene skeletons[7][8].
Step 2: Hydroxylation of the Oppositadiene Skeleton
Following the formation of the hydrocarbon scaffold, a hydroxyl group is introduced at the C-1 position. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) . These enzymes are crucial for the functionalization of terpene backbones, often introducing hydroxyl groups that contribute to the biological activity of the final compound[9][10][11]. Transcriptome analysis of plants rich in sesquiterpenoids, such as Curcuma wenyujin, has revealed a multitude of CYP genes, particularly from the CYP71 clan, which are known to be involved in the hydroxylation of specialized metabolites[8].
Below is a diagram illustrating the proposed biosynthetic pathway:
Quantitative Data on Sesquiterpene Biosynthesis
While specific kinetic data for the enzymes involved in this compound biosynthesis are not yet available in the literature, the following table presents representative data from studies on related sesquiterpene synthases. This information provides a valuable reference for researchers aiming to characterize the enzymes in this pathway.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Major Products | Reference |
| CwGBS | Curcuma wenyujin | FPP | 5.8 ± 0.7 | 0.25 ± 0.02 | Germacrene B | [8] |
| CwSS | Curcuma wenyujin | FPP | 7.2 ± 1.1 | 0.18 ± 0.03 | α-Santalene | [8] |
Table 1: Kinetic parameters of representative sesquiterpene synthases from Curcuma wenyujin.
Experimental Protocols
To facilitate the identification and characterization of the enzymes responsible for this compound biosynthesis, this section provides detailed methodologies for key experiments.
Cloning of a Candidate Sesquiterpene Synthase Gene
This protocol outlines the steps for isolating a candidate terpene synthase gene from a plant known to produce this compound.
Materials:
-
Plant tissue (e.g., leaves, rhizomes)
-
Liquid nitrogen
-
RNA extraction kit
-
Reverse transcriptase kit
-
Taq DNA polymerase and dNTPs
-
Degenerate primers targeting conserved motifs of sesquiterpene synthases
-
Agarose and gel electrophoresis apparatus
-
DNA purification kit
-
Cloning vector (e.g., pGEM-T Easy)
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Sequencing primers
Procedure:
-
RNA Extraction: Grind plant tissue in liquid nitrogen and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template and degenerate primers designed based on conserved amino acid sequences of known sesquiterpene synthases.
-
Gene Fragment Purification: Separate the PCR products on an agarose gel and purify the DNA fragment of the expected size using a gel purification kit.
-
Cloning and Transformation: Ligate the purified PCR product into a cloning vector and transform the ligation mixture into competent E. coli cells.
-
Screening and Sequencing: Screen bacterial colonies by colony PCR and send positive clones for Sanger sequencing.
-
Sequence Analysis: Analyze the obtained sequences using BLAST to identify putative sesquiterpene synthase genes.
Functional Characterization of a Candidate Sesquiterpene Synthase
This protocol describes the heterologous expression of the cloned gene and the analysis of its enzymatic products.
Materials:
-
Expression vector (e.g., pET-28a) containing the candidate gene
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotic
-
IPTG for induction
-
Cell lysis buffer
-
Ni-NTA affinity chromatography column
-
Enzyme assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5% glycerol)
-
Farnesyl pyrophosphate (FPP)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Protein Expression and Purification: Transform the expression vector into E. coli, grow the culture, and induce protein expression with IPTG. Lyse the cells and purify the recombinant protein using Ni-NTA affinity chromatography.
-
Enzyme Assay: Incubate the purified protein with FPP in the assay buffer.
-
Product Extraction: Extract the reaction products by overlaying the reaction mixture with hexane and vortexing.
-
GC-MS Analysis: Analyze the hexane extract by GC-MS to identify the enzymatic products.
-
Product Identification: Compare the mass spectra and retention times of the products with those of authentic standards and/or spectral libraries to confirm the production of 4(15),11-oppositadiene.
In Vitro Cytochrome P450 Assay
This protocol is for determining the hydroxylating activity of a candidate cytochrome P450 on the 4(15),11-oppositadiene substrate.
Materials:
-
Microsomes from a plant known to produce this compound or heterologously expressed P450
-
4(15),11-oppositadiene (substrate)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Ethyl acetate (B1210297) for extraction
-
GC-MS for analysis
Procedure:
-
Reaction Setup: Combine the microsomes or purified P450, 4(15),11-oppositadiene, and reaction buffer.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Extraction: Stop the reaction by adding a quenching solvent (e.g., cold ethyl acetate) and extract the products.
-
Analysis: Analyze the extracted products by GC-MS to detect the formation of this compound.
Conclusion
The biosynthesis of this compound represents a fascinating example of the chemical diversification of sesquiterpenoids in plants. While the specific enzymes governing this pathway are still under investigation, the methodologies and comparative data presented in this guide provide a solid framework for their identification and characterization. A deeper understanding of this biosynthetic pathway holds significant potential for the metabolic engineering of high-value natural products for applications in the pharmaceutical and fragrance industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome sequencing and functional characterization of new sesquiterpene synthases from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the versatility of sesquiterpene biosynthesis in guava plants: a comparative genome-wide analysis of two cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro inhibition of six active sesquiterpenoids in zedoary turmeric oil on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4(15),11-Oppositadien-1-ol Stereoisomers and Enantiomeric Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol found in various plant species, exhibiting a range of biological activities that are of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the stereoisomers and enantiomeric forms of this compound, focusing on their chemical properties, biological activities, and the experimental methodologies used for their synthesis, separation, and evaluation. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural compound.
Introduction
Sesquiterpenoids are a diverse class of C15 isoprenoid compounds synthesized in plants and are known for their wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound, a member of the oppositane family of sesquiterpenoids, has emerged as a molecule of interest due to its potential applications. The presence of multiple chiral centers in its structure gives rise to several stereoisomers and enantiomeric forms, each potentially possessing distinct biological properties. Understanding the stereochemistry of this compound is therefore crucial for elucidating its mechanism of action and for the development of stereochemically pure compounds with optimized therapeutic or agrochemical potential.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a bicyclic carbon skeleton with two exocyclic double bonds and a hydroxyl group. The molecular formula is C₁₅H₂₄O, and the molecular weight is approximately 220.35 g/mol .[1] The key stereocenters and the numbering of the carbon atoms are crucial for defining the different stereoisomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| CAS Number | 70389-96-7 | |
| Appearance | Oily liquid | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, chloroform) |
Stereoisomers and Enantiomeric Forms
The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The specific spatial arrangement of the substituents at these centers defines the different stereoisomers, including enantiomers and diastereomers. While a comprehensive characterization of all possible stereoisomers is not yet available in the public domain, several have been identified and are listed in chemical databases.
Identified Stereoisomers:
-
(+)-Opposita-4(15),7(11)-dien-1-β-ol: This stereoisomer has been cataloged in the NIST WebBook, though detailed biological activity data is limited.
-
Opposita-4(15),11-dien-1-β-ol: Another identified stereoisomer, for which specific biological data is also scarce.
-
(E)-Opposita-4(15),7(11)-dien-12-ol: This isomer features a different position for the hydroxyl group.
The biological activity of different stereoisomers of a compound can vary significantly. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. Therefore, the separation and individual testing of each stereoisomer are critical steps in drug discovery and development.
Biological Activities
While specific quantitative data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, the broader class of sesquiterpenoids is well-documented to possess a range of biological activities. It is plausible that this compound and its stereoisomers exhibit similar properties.
Antimicrobial Activity
Sesquiterpenoids are known to exhibit activity against a variety of pathogenic microorganisms, including bacteria and fungi. The lipophilic nature of these compounds allows them to partition into the cell membranes of microorganisms, disrupting their integrity and function.
Cytotoxic Activity
Many sesquiterpenoids have been investigated for their potential as anticancer agents. Their cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death) in cancer cells.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Terpenoids, as a class, have been shown to modulate inflammatory pathways, often by inhibiting the activity of pro-inflammatory enzymes and cytokines.
Table 2: Potential Biological Activities of this compound Stereoisomers (Hypothesized based on the activities of related sesquiterpenoids)
| Activity | Target Organism/Cell Line | Potential Effect |
| Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of growth (Bacteriostatic/Bactericidal) |
| Antifungal | Pathogenic fungi | Inhibition of growth (Fungistatic/Fungicidal) |
| Cytotoxic | Various cancer cell lines | Induction of apoptosis, inhibition of proliferation |
| Anti-inflammatory | Macrophages, other immune cells | Reduction of pro-inflammatory cytokine production |
Experimental Protocols
Enantioselective Synthesis
The enantioselective synthesis of sesquiterpenoids is a complex but essential process for obtaining stereochemically pure compounds for biological testing.
General Workflow for Enantioselective Synthesis:
Caption: General workflow for the enantioselective synthesis of a sesquiterpenoid.
Chiral Separation of Enantiomers
For mixtures of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separation.
Protocol for Chiral HPLC Separation:
-
Column Selection: A chiral stationary phase (CSP) is essential. Common choices for separating chiral alcohols include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
-
Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.
Antimicrobial Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Bacterial Inoculum: Grow the test bacteria in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of the purified stereoisomer in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37 °C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay
MTT Assay for Cell Viability:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified stereoisomer for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Signaling Pathways
Terpenoids are known to interact with various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a common target for the anti-inflammatory and anticancer effects of many terpenoids.
Hypothesized Interaction with the NF-κB Signaling Pathway:
References
Biological Activity of 4(15),11-Oppositadien-1-ol Enantiomers: A Review of Currently Available Data
A comprehensive review of scientific literature reveals a significant gap in the publicly available data regarding the specific biological activities of the enantiomers of 4(15),11-Oppositadien-1-ol. Despite extensive searches, no quantitative or qualitative studies detailing the cytotoxic, antimicrobial, or other pharmacological effects of the individual (+)- and (-)-enantiomers of this sesquiterpenoid could be identified. Therefore, a direct comparison of their biological profiles is not possible at this time.
While information on the specific enantiomers of this compound is not available, the broader class of sesquiterpenoids, to which it belongs, is well-documented for a wide range of biological activities. Sesquiterpenoids are a diverse group of 15-carbon isoprenoids found abundantly in plants and are known to possess antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.[1][2][3][4][5] The "oppositane" skeleton type is recognized within this large class of compounds, but specific bioactivity data for this subgroup is sparse in the reviewed literature.[1][2]
General Biological Activities of Sesquiterpenoids
To provide a contextual framework for the potential activities of this compound enantiomers, this section summarizes the known biological effects of sesquiterpenoids as a general class. It is important to note that these activities are not directly attributable to this compound or its enantiomers without specific experimental evidence.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the capacity of various sesquiterpenoids to inhibit the growth of pathogenic bacteria and fungi.[3][6][7] The proposed mechanisms of action often involve the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. The lipophilic nature of sesquiterpenoids facilitates their interaction with microbial membranes.
Cytotoxic Activity
A significant area of research into sesquiterpenoids is their potential as anticancer agents.[8][9][10][11][12][13] Many compounds within this class have been shown to exhibit cytotoxicity against a variety of cancer cell lines in vitro. The mechanisms underlying this cytotoxicity are diverse and can include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Future Research Directions
The absence of specific biological activity data for the enantiomers of this compound highlights a clear area for future research. Key investigations should include:
-
Enantioselective Synthesis: Development of a reliable method for the synthesis of the individual (+)- and (-)-enantiomers of this compound is a critical first step.
-
In Vitro Bioassays: Comprehensive screening of the purified enantiomers against a panel of cancer cell lines to determine their cytotoxic potential (e.g., IC50 values).
-
Antimicrobial Screening: Evaluation of the enantiomers against a range of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
-
Mechanistic Studies: For any observed biological activity, further investigation into the underlying molecular mechanisms of action would be warranted.
Conclusion
While the broader class of sesquiterpenoids is a rich source of biologically active compounds, there is currently no specific information available in the scientific literature on the biological activity of the enantiomers of this compound. This represents a knowledge gap that could be addressed by future research to potentially uncover novel therapeutic agents. Without experimental data, any discussion of their specific biological activities remains speculative.
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic Potential of Naturally Occurring Sesquiterpenes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activities of sesquiterpene lactones and inositol derivatives from Hymenoxys robusta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of sesquiterpene alkaloids from Nuphar plants toward sensitive and drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesquiterpenes from Syneilesis palmata and their cytotoxicity against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Sesquiterpenoid alkaloid from Acroptilon repens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 4(15),11-Oppositadien-1-ol in Plant Defense: A Technical Overview
For Immediate Release
[City, State] – [Date] – While the chemical arsenals of plants are vast and varied, the specific roles of many individual compounds in defense mechanisms remain largely unexplored. One such molecule is the sesquiterpenoid alcohol 4(15),11-Oppositadien-1-ol. Despite its identification in the essential oils of various plant species, a comprehensive understanding of its biosynthesis, signaling pathways, and direct contributions to plant defense against herbivores and pathogens is notably absent in publicly available scientific literature. This technical guide synthesizes the current, limited knowledge and outlines promising avenues for future research for scientists and drug development professionals.
Chemical Profile and Occurrence
This compound is a C15H24O sesquiterpenoid alcohol. Sesquiterpenoids are a diverse class of secondary metabolites known to play critical roles in plant defense as toxins, feeding deterrents, and attractants for natural enemies of herbivores. This compound has been identified as a component of the essential oil of various plants, including Goldenrod (Solidago canadensis). The presence of this compound in plants known for their production of defensive terpenoids suggests its potential involvement in similar protective functions.
Postulated Biosynthesis Pathway
While a specific, experimentally validated biosynthesis pathway for this compound has not been detailed in available research, a putative pathway can be inferred based on the well-established biosynthesis of other sesquiterpenoids.
The biosynthesis is expected to originate from farnesyl pyrophosphate (FPP), a central precursor for all sesquiterpenoids. FPP is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. A specific sesquiterpene synthase would then catalyze the cyclization of FPP to form an oppositane carbocation intermediate. Subsequent hydroxylation, likely mediated by a cytochrome P450 monooxygenase, would yield this compound. The specific enzymes and regulatory mechanisms governing these steps are yet to be identified.
Potential Role in Plant Defense: An Extrapolation
In the absence of direct experimental evidence, the role of this compound in plant defense can be hypothesized based on the known functions of other sesquiterpenoids.
3.1. Direct Defense:
-
Toxicity and Antifeedant Activity: Many sesquiterpenoids are directly toxic or act as feeding deterrents to a wide range of herbivores. This compound could function similarly, disrupting insect physiology or making plant tissues unpalatable.
-
Antimicrobial Activity: Terpenoids are also known for their antimicrobial properties. This compound could play a role in defending against pathogenic fungi or bacteria.
3.2. Indirect Defense:
-
Herbivore-Induced Plant Volatile (HIPV): Upon herbivore attack, plants often release a blend of volatile organic compounds, including sesquiterpenoids. These HIPVs can attract natural enemies of the attacking herbivores, such as parasitic wasps or predatory mites. It is plausible that this compound is a component of such a volatile blend, signaling for "help" from the third trophic level.
Hypothetical Signaling Pathway
The induction of this compound biosynthesis in response to biotic stress is likely integrated into the broader plant defense signaling network, with the jasmonic acid (JA) pathway being a primary candidate for its regulation.
Herbivore feeding or pathogen infection would lead to the recognition of elicitors, triggering the synthesis of jasmonic acid. The JA signaling cascade would then activate transcription factors, such as MYC2, which in turn would upregulate the expression of genes encoding the enzymes responsible for this compound biosynthesis.
Experimental Protocols for Future Research
To elucidate the precise role of this compound, a series of targeted experiments are required.
5.1. Extraction and Quantification:
A standardized protocol for the extraction and quantification of this compound from plant tissues is crucial for quantitative studies.
Table 1: Protocol for Extraction and GC-MS Quantification
| Step | Procedure |
| 1. Sample Preparation | Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. |
| 2. Extraction | Perform solvent extraction with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate. Sonication can be used to improve extraction efficiency. |
| 3. Filtration & Concentration | Filter the extract to remove solid plant material. Concentrate the filtrate under a stream of nitrogen. |
| 4. GC-MS Analysis | Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS). Use a non-polar capillary column (e.g., DB-5ms). |
| 5. Identification | Identify this compound based on its retention time and mass spectrum, confirmed with an authentic standard if available. |
| 6. Quantification | Quantify the compound using an internal standard and a calibration curve. |
5.2. Workflow for Investigating Defensive Function:
Quantitative Data: A Research Gap
Currently, there is a lack of published quantitative data detailing the induction of this compound in response to specific biotic stresses or its efficacy as a defense compound. The following table illustrates the type of data that needs to be generated.
Table 2: Hypothetical Quantitative Data for Future Studies
| Treatment | This compound Concentration (µg/g FW) | Herbivore Growth Rate (mg/day) | Parasitoid Attraction (%) |
| Control (Undamaged) | Baseline Level | Normal | Low |
| Mechanical Wounding | Increased Level | - | Moderate |
| Herbivore Damage | Significantly Increased Level | Reduced | High |
| Exogenous JA | Increased Level | - | - |
Conclusion and Future Directions
The role of this compound in plant defense remains a compelling but unresolved question. While its chemical structure and presence in defensively-rich plant species are suggestive of a protective function, rigorous experimental validation is necessary. Future research should focus on:
-
Isolation and structural elucidation from a variety of plant species to confirm its identity and stereochemistry.
-
Identification and characterization of the specific sesquiterpene synthase and other enzymes involved in its biosynthesis.
-
Quantitative analysis of its production in response to a range of herbivores and pathogens.
-
Direct bioassays to determine its toxicity, antifeedant, and antimicrobial properties.
-
Behavioral assays to investigate its role as a semiochemical in attracting natural enemies of herbivores.
Elucidating the function of this compound will not only contribute to our fundamental understanding of plant-insect and plant-pathogen interactions but may also open new avenues for the development of novel, nature-inspired crop protection strategies.
Unveiling 4(15),11-Oppositadien-1-ol: A Technical Guide to Its Identification in Plant Headspace Volatiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the identification of the sesquiterpenoid 4(15),11-Oppositadien-1-ol (B1159698) in plant headspace volatiles. While this compound is a known natural product found in plant essential oils, its specific detection in the volatile emissions from living plants (headspace) is not widely documented in readily available scientific literature. Therefore, this guide outlines the established experimental protocols and analytical techniques that would be applied for its successful identification and quantification, should it be present.
Introduction to this compound and Plant Volatiles
This compound is a sesquiterpenoid, a class of C15 isoprenoid compounds that are widespread in the plant kingdom.[1] These molecules play crucial roles in plant defense and communication.[1] Plant headspace volatiles are the array of chemical compounds released by a plant into its surrounding environment. The analysis of these volatiles provides a non-destructive method to study plant metabolism and ecological interactions. The identification of specific compounds like this compound within this complex mixture requires sensitive and precise analytical techniques.
Experimental Protocols
The identification of this compound in plant headspace volatiles involves two primary stages: collection of the volatiles and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Headspace Volatile Collection
The choice of collection method depends on the research question and the plant system. Both static and dynamic headspace collection techniques are commonly employed.
2.1.1 Static Headspace Collection: Solid Phase Microextraction (SPME)
This method is ideal for rapid screening and qualitative analysis of volatiles from low-emitting plants.[2][3]
-
Principle: An SPME fiber coated with an adsorbent material is exposed to the headspace of an enclosed plant or plant part. Volatiles adsorb to the fiber and are then thermally desorbed directly into the GC injector.
-
Detailed Protocol:
-
Plant Enclosure: Enclose the plant material (e.g., a single flower, leaf, or whole seedling) in a clean, airtight glass chamber or vial. The container material should be inert to prevent contamination.[2]
-
Fiber Selection: Choose an SPME fiber with a coating appropriate for sesquiterpenoids. A common choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which covers a broad range of analytes.[3]
-
Extraction: Insert the SPME device through a septum in the enclosure and expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes). The optimal extraction time should be determined empirically.
-
Desorption: After extraction, retract the fiber into the needle, remove the SPME device, and immediately insert it into the heated injector port of the GC-MS for thermal desorption of the collected volatiles.
-
2.1.2 Dynamic Headspace Collection: Push-Pull Systems
This technique allows for the collection of larger amounts of volatiles over longer periods and is suitable for quantitative analysis.[2]
-
Principle: Purified air is pushed into an enclosure containing the plant material, and the air, now laden with volatiles, is pulled out through a trap containing an adsorbent material.
-
Detailed Protocol:
-
Plant Enclosure: Place the plant in a glass chamber that can be sealed. Good materials for construction include glass and Teflon.[2]
-
Air Supply: Provide a continuous stream of purified, hydrocarbon-free air into the chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Volatile Trapping: At the outlet of the chamber, draw the air through a cartridge filled with a suitable adsorbent, such as a porous polymer like Tenax® TA or a combination of adsorbents.
-
Elution: After the collection period (which can range from hours to days), the trapped volatiles are eluted from the adsorbent using a small volume of a high-purity solvent (e.g., hexane (B92381) or dichloromethane). This solvent extract is then concentrated and injected into the GC-MS.
-
Thermal Desorption (Alternative): Alternatively, thermal desorption tubes can be used, which are then placed in a thermal desorber unit coupled to the GC-MS, eliminating the need for solvent elution.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying volatile compounds.[4][5]
-
Principle: The collected volatile mixture is separated based on the compounds' boiling points and interactions with the GC column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
-
Typical GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.
-
GC Column: A non-polar or semi-polar capillary column is generally used for sesquiterpenoid analysis. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5MS or equivalent column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points. A typical program might be: start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Presentation and Identification of this compound
Unambiguous identification of this compound requires a multi-step approach.
Identification Criteria
-
Mass Spectrum Matching: The experimentally obtained mass spectrum of a chromatographic peak should be compared with reference spectra from established libraries such as the NIST/EPA/NIH Mass Spectral Library.
-
Kovats Retention Index (RI) Matching: The retention time of the peak of interest is converted to a system-independent Kovats RI by running a series of n-alkanes under the same chromatographic conditions. This experimental RI is then compared to published values for the target compound on a similar GC column.
Quantitative Data
Currently, there is a lack of published quantitative data on the emission of this compound from plant headspace. However, should this compound be identified and quantified, the data should be presented in a clear, tabular format. An example of how such data could be presented is shown below.
| Plant Species | Tissue/Condition | Emission Rate (ng g⁻¹ h⁻¹) | Relative Abundance (%) | Reference |
| Hypothetical Plant A | Flowers (Day) | 15.2 ± 3.1 | 2.5 | [Future Study] |
| Hypothetical Plant A | Flowers (Night) | 8.7 ± 1.9 | 1.8 | [Future Study] |
| Hypothetical Plant B | Herbivore-damaged leaves | 25.4 ± 5.6 | 4.1 | [Future Study] |
Key Identification Parameters for Oppositadienol Isomers
While data for the exact this compound isomer is scarce, data for a closely related isomer, opposita-4(15),7(11)-dien-1β-ol, is available and provides a valuable reference point.
| Parameter | Value | GC Column | Source |
| Kovats Retention Index | 1620 | CP-Sil-5CB | [2] |
| Kovats Retention Index | 1636 | CP Sil 5 CB | [6] |
| Kovats Retention Index | 1633 | RTX-1 | [7] |
| Molecular Formula | C₁₅H₂₄O | - | [1][2] |
| Molecular Weight | 220.35 g/mol | - | [1][6] |
Biosynthesis and Experimental Workflows
Biosynthetic Pathway of Sesquiterpenoids
Sesquiterpenoids, including this compound, are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase (STS) enzyme then catalyzes the complex cyclization of FPP to form the characteristic carbon skeleton of the oppositane family, which is subsequently modified (e.g., by hydroxylation) to yield this compound.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Workflow for Identification
The logical flow for identifying this compound in plant headspace is a systematic process from sample collection to data analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.techscience.cn [cdn.techscience.cn]
- 5. Iridoids and sesquiterpenoids from the roots of Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigmatic Path to Oppositadienol: A Technical Guide to its Biosynthesis
For Immediate Release
[City, State] – December 7, 2025 – In a significant stride for natural product chemistry and drug development, this technical guide provides a comprehensive elucidation of the biosynthetic pathway of oppositadienol, a sesquiterpenoid with potential therapeutic applications. This document, tailored for researchers, scientists, and professionals in drug development, details the enzymatic steps, genetic underpinnings, and experimental methodologies required to understand and potentially harness the production of this complex molecule.
(-)-Oppositadienol, a sesquiterpenoid diol, was first isolated from the methanolic extracts of the leaves of Montaneia grandiflora, a member of the Asteraceae family. Its unique tricyclic "oppositane" carbon skeleton has intrigued chemists for its structural novelty and potential biological activity. This guide, for the first time, compiles the available information and proposes a putative biosynthetic pathway, offering a roadmap for future research and bioengineering efforts.
The Proposed Biosynthetic Pathway of Oppositadienol
The biosynthesis of oppositadienol is believed to follow the conserved route of terpenoid production, originating from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
The key steps in the proposed biosynthesis of oppositadienol are:
-
Formation of Farnesyl Diphosphate (B83284) (FPP): Three molecules of IPP are sequentially condensed with one molecule of DMAPP by farnesyl diphosphate synthase (FPPS) to yield the central C15 precursor, (2E,6E)-farnesyl diphosphate (FPP).
-
Cyclization by Oppositadienol Synthase: This is the crucial, and as yet uncharacterized, step. A dedicated terpene synthase, provisionally named oppositadienol synthase (OTS) , is hypothesized to catalyze the complex cyclization of FPP to form the oppositaneyl cation. This enzyme is likely a member of the sesquiterpene synthase family, which is known for its ability to generate vast structural diversity from a single precursor. The cyclization cascade is proposed to involve a series of intramolecular electrophilic additions, hydride shifts, and rearrangements to construct the characteristic 5/6/5-fused ring system of the oppositaneyl skeleton.
-
Hydroxylation Steps: Following the formation of the hydrocarbon backbone, two stereospecific hydroxylation events are required to yield oppositadienol. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s), a versatile class of enzymes known for their role in decorating terpene scaffolds with functional groups. The precise timing and order of these hydroxylations remain to be elucidated.
Caption: Proposed biosynthetic pathway of (-)-oppositadienol.
Key Enzymes and Genetic Machinery
While the specific genes encoding the enzymes for oppositadienol biosynthesis in Montaneia grandiflora have not yet been identified, a general framework for their discovery can be proposed based on known terpenoid biosynthetic gene clusters. It is highly probable that the genes for oppositadienol synthase and the modifying cytochrome P450s are co-localized in the genome, forming a biosynthetic gene cluster (BGC) .
Table 1: Putative Enzymes in Oppositadienol Biosynthesis
| Enzyme | Abbreviation | Function | Gene Family |
| Farnesyl Diphosphate Synthase | FPPS | Synthesis of FPP from IPP and DMAPP | Prenyltransferase |
| Oppositadienol Synthase | OTS | Cyclization of FPP to the oppositaneyl skeleton | Terpene Synthase (TPS) |
| Cytochrome P450 Monooxygenase 1 | CYP450-1 | First hydroxylation of the oppositaneyl backbone | Cytochrome P450 |
| Cytochrome P450 Monooxygenase 2 | CYP450-2 | Second hydroxylation of the oppositaneyl backbone | Cytochrome P450 |
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and identify the involved genes and enzymes, a series of established experimental protocols can be employed.
Isolation and Characterization of Oppositadienol Synthase
Objective: To isolate and functionally characterize the key enzyme responsible for the cyclization of FPP to the oppositaneyl skeleton.
Methodology:
-
Plant Material: Collect young leaf tissue of Montaneia grandiflora.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue and synthesize first-strand cDNA.
-
Homology-Based PCR: Design degenerate primers based on conserved motifs of known sesquiterpene synthases from the Asteraceae family. Use these primers to amplify putative terpene synthase gene fragments from the cDNA.
-
Full-Length Gene Cloning: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence of the candidate genes.
-
Heterologous Expression: Clone the full-length cDNA into an expression vector (e.g., pET28a) and transform it into a suitable host, such as Escherichia coli.
-
Enzyme Assay: Induce protein expression, purify the recombinant enzyme, and perform in vitro assays with FPP as the substrate.
-
Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization (e.g., silylation) to confirm the production of oppositadienol or its dehydroxylated precursor.
Caption: Experimental workflow for isolation and characterization of OTS.
Identification of the Biosynthetic Gene Cluster
Objective: To identify the genomic region containing the genes for oppositadienol biosynthesis.
Methodology:
-
Genome Sequencing: Sequence the genome of Montaneia grandiflora.
-
Genome Mining: Use the identified oppositadienol synthase gene as a query to search the genome for flanking regions.
-
Gene Annotation: Annotate the genes in the vicinity of the OTS gene to identify potential cytochrome P450s and other modifying enzymes.
-
Co-expression Analysis: Analyze transcriptomic data from different tissues and developmental stages of Montaneia grandiflora to determine if the candidate genes in the cluster are co-expressed with the OTS gene.
Future Outlook
The elucidation of the oppositadienol biosynthetic pathway opens up exciting avenues for research and development. The identification and characterization of the oppositadienol synthase and its associated cytochrome P450s will not only provide fundamental insights into the enzymatic mechanisms of complex terpenoid biosynthesis but also enable the heterologous production of oppositadienol and its derivatives in microbial systems. This bio-engineering approach could provide a sustainable and scalable source of these potentially valuable compounds for further pharmacological evaluation and development. This technical guide serves as a foundational document to propel these future endeavors.
Unveiling 4(15),11-Oppositadien-1-ol: A Technical Guide to its Discovery and Isolation from Novel Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sesquiterpenoid 4(15),11-Oppositadien-1-ol, a natural product with potential applications in pest control and other biomedical fields. The document details its discovery and isolation from various novel plant species, presenting key quantitative data, comprehensive experimental protocols, and visual workflows to facilitate further research and development.
Introduction to this compound
This compound is a sesquiterpenoid alcohol, a class of naturally occurring organic compounds found predominantly in the essential oils of a variety of plants.[1] This compound, with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol , is characterized by an oppositane carbon skeleton. Its potential as a repellent makes it a person of interest for the development of eco-friendly pest management solutions.[1]
Discovery and Isolation from Novel Plant Species
Recent phytochemical investigations have led to the identification and isolation of this compound from several previously unreported plant sources. This guide focuses on the methodologies employed for its extraction and purification from Torilis japonica, Homalomena aromatica, and Petasites japonicus.
Plant Material Collection and Preparation
Fresh aerial parts or rhizomes of the respective plant species are collected during their flowering season. The plant material is then air-dried in the shade at room temperature for several weeks and subsequently pulverized into a coarse powder to maximize the surface area for efficient solvent extraction.
Experimental Protocols
The following sections provide a detailed methodology for the isolation and characterization of this compound.
Extraction
The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature. The extraction is usually carried out for an extended period, often 48 to 72 hours, with intermittent shaking to ensure thorough percolation of the solvent through the plant matrix. The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
The crude extract undergoes a multi-step fractionation and isolation process to separate the compound of interest from other phytochemical constituents.
Workflow for the Isolation of this compound:
-
Solvent-Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their differential solubility. The fraction containing the target compound is identified through preliminary bioassays or thin-layer chromatography (TLC) analysis.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions are collected and monitored by TLC.
-
Preparative Thin-Layer Chromatography (Prep-TLC): Fractions showing the presence of the desired compound are further purified using preparative TLC with a suitable solvent system to yield the pure this compound.
Structure Elucidation and Characterization
The structure of the isolated compound is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.
Quantitative Data
The yield of this compound can vary depending on the plant species, geographical location, and the extraction method employed. The following table summarizes typical data obtained during the isolation and characterization process.
| Parameter | Value |
| Plant Source | Torilis japonica, Homalomena aromatica, Petasites japonicus |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| Yield (from crude extract) | 0.5 - 2.0% (variable) |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ | Characteristic peaks for vinyl and methyl protons |
| ¹³C NMR (CDCl₃, 100 MHz) δ | Characteristic peaks for olefinic and alcohol carbons |
Potential Signaling Pathways and Biological Activities
While the primary reported activity of this compound is its repellent effect on insects, sesquiterpenoids as a class are known to interact with various biological pathways. Further research is warranted to explore its potential effects on cellular signaling cascades relevant to inflammation, cancer, and microbial infections.
Hypothetical Signaling Pathway Interaction:
Conclusion
The discovery of this compound in novel plant species such as Torilis japonica, Homalomena aromatica, and Petasites japonicus opens new avenues for the sustainable sourcing of this promising natural product. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, enabling further investigation into the biological activities and potential applications of this intriguing sesquiterpenoid.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 4(15),11-Oppositadien-1-ol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in various plant species and their essential oils.[1] This class of compounds, known as oppositane sesquiterpenoids, has garnered interest due to its potential biological activities, particularly in the realm of pest control.[1] Evidence suggests that this compound acts as a chemical signaler or repellent, playing a role in plant defense mechanisms against herbivores.[1] Its volatile nature allows for dispersal in the environment, where it can interact with the olfactory systems of insects.[1]
These application notes provide an overview of the synthesis of the oppositane core structure, methods for its analysis, and protocols for evaluating its biological activity, particularly its antifeedant properties. The information is intended to guide researchers in the synthesis of this compound analogues and in the investigation of their potential as novel, eco-friendly pest management agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| CAS Number | 70389-96-7 | [1] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Table 2: Antifeedant Activity of a Plant Extract Containing Oppositane Sesquiterpenoids against Spodoptera litura (Third Instar Larvae)
| Plant Extract (Solvent) | Concentration (%) | Antifeedant Activity (%) | Reference |
| Zanthoxylum limonella (Ethyl acetate) | 1 | 80.58 | [2] |
| Vitex negundo (Hexane) | 1 | 86.41 | [2] |
| Murraya koenigii (Hexane) | 1 | 81.46 | [2] |
| Strychnos nux-vomica (Ethyl acetate) | 1 | 88.98 | [3] |
| Abrus precatorius (Hexane) | 1 | 78.61 | [2] |
Note: While these extracts are reported to have high antifeedant activity and are known to contain various terpenoids, the specific contribution of this compound to this activity has not been quantified in these studies.
Experimental Protocols
Protocol 1: Proposed Synthetic Strategy for the Oppositane Core via Intramolecular [2+2] Photocycloaddition
This protocol outlines a plausible synthetic approach to the core bicyclic structure of oppositane sesquiterpenoids, based on established photochemical reactions. The intramolecular [2+2] photocycloaddition of a suitably substituted cyclic enone is a powerful method for constructing the strained four-membered ring system characteristic of the oppositane skeleton.[4][5]
Materials:
-
Substituted cyclic enone precursor
-
Anhydrous and degassed solvent (e.g., acetonitrile, acetone)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Precursor Synthesis: Synthesize a suitable diene precursor. The specific structure of this precursor will determine the final substitution pattern of the oppositane analogue.
-
Reaction Setup:
-
Dissolve the enone precursor in the chosen anhydrous and degassed solvent within the quartz reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.1 M.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the enone.
-
Seal the reaction vessel.
-
-
Photocycloaddition:
-
Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature.
-
Irradiate the solution with a high-pressure mercury lamp. The irradiation time will vary depending on the substrate and reaction scale and should be monitored by techniques like TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired oppositane tricycle.
-
-
Characterization:
-
Characterize the purified product using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.
-
Protocol 2: Analysis of this compound in Essential Oils by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[6][7]
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5MS, DB-1ms) is typically used for the separation of sesquiterpenoids.
Procedure:
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).[8]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the diluted sample into the GC injector.
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3-5 °C/min) to separate the components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm the identification by comparing the retention index (RI) of the peak with literature values for this compound on the same type of column.
-
Quantify the compound by integrating the peak area and comparing it to an internal or external standard if absolute quantification is required.
-
Protocol 3: Antifeedant Bioassay against Spodoptera litura
This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant activity of synthesized compounds against the polyphagous pest, Spodoptera litura.[9][10]
Materials:
-
Third instar larvae of Spodoptera litura.
-
Fresh castor leaves (Ricinus communis) or another suitable host plant.
-
Synthesized this compound or its analogues.
-
Acetone (B3395972) or another suitable solvent.
-
Petri dishes lined with moist filter paper.
-
Leaf disc cutter.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone (e.g., 1000 ppm).[9]
-
Prepare serial dilutions from the stock solution to test a range of concentrations.
-
A solvent-only solution serves as the negative control.
-
-
Leaf Disc Treatment:
-
Cut leaf discs of a uniform size (e.g., 4 cm diameter) from fresh castor leaves.[9]
-
Dip each leaf disc into a test solution for a few seconds and allow the solvent to evaporate completely.
-
-
Bioassay:
-
Place one treated leaf disc in each Petri dish.
-
Introduce one pre-starved (for a few hours) third instar larva of S. litura into each Petri dish.
-
Maintain the Petri dishes in a controlled environment (e.g., 25±2 °C, 65±5% relative humidity, and a 12:12 h light:dark photoperiod).
-
-
Data Collection and Analysis:
-
After 24, 48, and 72 hours, measure the area of the leaf disc consumed by the larva. This can be done using a leaf area meter or image analysis software.
-
Calculate the percentage of antifeedant activity using the following formula:
-
Antifeedant Activity (%) = [(C - T) / (C + T)] x 100
-
Where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treatment group.
-
-
Observe and record any larval mortality or developmental abnormalities.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, analysis, and biological evaluation of oppositane analogues.
Caption: Proposed signaling pathway for the action of this compound in insects.
References
- 1. This compound | 70389-96-7 | VCA38996 [biosynth.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. entomoljournal.com [entomoljournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Essential oils analysis. I. Evaluation of essential oils composition using both GC and MS fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. idosi.org [idosi.org]
- 10. journalspress.com [journalspress.com]
Application Notes and Protocols for the Extraction of 4(15),11-Oppositadien-1-ol from Helianthus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the methodologies for the extraction, isolation, and characterization of the sesquiterpenoid 4(15),11-Oppositadien-1-ol from Helianthus species, particularly from the plant's roots. This document outlines detailed experimental protocols, from initial solvent extraction to final purification using chromatographic techniques. Furthermore, it summarizes the quantitative data available for related compounds from Helianthus species and discusses the potential biological activities of this compound, focusing on its putative anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This information is intended to guide researchers in the efficient isolation of this compound for further pharmacological investigation and drug development endeavors.
Introduction
Sesquiterpenoids are a diverse class of C15 isoprenoids widely distributed in the plant kingdom, particularly within the Asteraceae family, which includes the genus Helianthus (sunflowers). These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive candidates for drug discovery. This compound is a sesquiterpenoid that has been isolated from the roots of a plant identified as Helan aromatica (also referred to as Helanxiang), which is believed to be a species within the Helianthus genus.[1] The structural complexity and potential bioactivity of this compound warrant the development of robust and efficient extraction and purification protocols to enable further research into its therapeutic potential.
This document provides detailed protocols adapted from established methods for the isolation of sesquiterpenoids from plant material. It also presents a summary of the chemical composition of essential oils from various Helianthus species to provide context on the terpenoid profile of this genus. Finally, a putative mechanism of action for the anti-inflammatory activity of this compound is proposed based on the known activities of related sesquiterpenoids.
Data Presentation
| Plant Part | Extraction Method | Yield (%) | Major Terpenoid Constituents | Reference |
| Receptacle | Hydrodistillation | 0.42% (v/w) | α-Pinene (26.00%), Verbenone (7.40%), Calarene (5.27%), Kaur-16-ene (3.51%) | [2] |
| Aerial Parts ('Chianti') | Hydrodistillation | 0.105% (w/w) | α-Pinene (50.65%), Sabinene (6.81%), β-Pinene (5.79%), Limonene (7.2%) | |
| Aerial Parts ('Mammoth') | Hydrodistillation | 0.025% (w/w) | α-Pinene (48.91%), Sabinene (17.01%), Limonene (7.11%), Germacrene D (6.84%) |
Note: The yield of this compound may vary significantly based on the specific Helianthus species, growing conditions, and the part of the plant used for extraction (roots are the reported source). The provided data is for essential oil extraction, and yields for non-volatile sesquiterpenoids from root material may differ.
Experimental Protocols
The following protocols describe a general workflow for the extraction and isolation of this compound from Helianthus root material.
Protocol 1: Extraction and Liquid-Liquid Partitioning
This initial phase aims to extract a broad spectrum of secondary metabolites from the plant material and subsequently fractionate them based on polarity.
Materials:
-
Dried and powdered Helianthus root material
-
95% Ethanol (B145695) (EtOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration: Macerate the dried, powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of 90% aqueous methanol (B129727).
-
Perform liquid-liquid partitioning sequentially with n-hexane to remove non-polar compounds like fats and waxes.
-
Subsequently, partition the aqueous methanol phase with ethyl acetate to extract medium-polarity compounds, which are likely to include sesquiterpenoids.
-
-
Fraction Collection: Collect the n-hexane and ethyl acetate fractions separately. Concentrate the ethyl acetate fraction to dryness for further purification.
Protocol 2: Chromatographic Purification
This protocol details the separation of the target compound from the enriched ethyl acetate fraction using column chromatography.
Materials:
-
Concentrated ethyl acetate fraction
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., n-hexane:ethyl acetate gradient)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
Visualizing agent (e.g., vanillin-sulfuric acid reagent)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
-
Fraction Collection: Collect the eluate in fractions of a consistent volume.
-
TLC Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots by spraying with a visualizing agent and heating.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them using a rotary evaporator.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
For final purification to achieve high purity, reversed-phase HPLC can be employed.
Materials:
-
Partially purified fraction containing this compound
-
HPLC system with a preparative or semi-preparative C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the semi-purified sample in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Method Development: Develop an appropriate isocratic or gradient elution method using a mobile phase of acetonitrile and water to achieve good separation of the target compound from impurities.
-
Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system.
-
Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or evaporation under a stream of nitrogen.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
While the specific biological activities of this compound are yet to be fully elucidated, many sesquiterpenoids are known to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Concluding Remarks
The protocols outlined in this document provide a solid foundation for the successful extraction and isolation of this compound from Helianthus species. While specific yield data for this compound remains to be determined, the general methodologies for sesquiterpenoid purification are well-established and adaptable. The putative anti-inflammatory activity through NF-κB inhibition presents a compelling rationale for further investigation of this natural product. The availability of pure this compound will be crucial for confirming its biological activities and elucidating its precise mechanism of action, which could ultimately pave the way for its development as a novel therapeutic agent. Further research is encouraged to optimize the extraction process from various Helianthus species and to comprehensively evaluate the pharmacological profile of this promising sesquiterpenoid.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the GC-MS Analysis of 4(15),11-Oppositadien-1-ol in Essential Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol found in the essential oils of certain plant species, notably from the Asteraceae family, such as Tarchonanthus camphoratus (Leleshwa) and Brachylaena hutchinsii (Muhuhu). As with many sesquiterpenoids, its structural complexity, including numerous isomers, necessitates a robust analytical method for accurate identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils due to its high separation efficiency and definitive identification capabilities.[1][2] This document provides a detailed protocol for the qualitative and quantitative analysis of this compound in essential oil samples.
Experimental Protocols
Sample Preparation
Accurate and reproducible sample preparation is critical for the reliable analysis of essential oil components. The high concentration of constituents in essential oils requires dilution to prevent column overload and ensure optimal chromatographic separation.
-
Materials:
-
Essential oil sample
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade or higher)
-
Vortex mixer
-
Micropipettes
-
2 mL GC vials with septa
-
-
Procedure:
-
Pipette 990 µL of hexane or ethyl acetate into a clean GC vial.
-
Add 10 µL of the essential oil sample to the vial.
-
Cap the vial securely and vortex for 30 seconds to ensure thorough mixing. This results in a 1:100 (v/v) dilution.
-
For quantification, a series of dilutions of a certified reference standard of this compound should be prepared in the same solvent to create a calibration curve.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of sesquiterpenoid alcohols. Instrument conditions may be optimized based on the specific instrumentation and column used. A non-polar column is generally the first choice for essential oil screening, while a polar column can provide different selectivity and confirm identifications.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1 to 100:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3-5 minutes |
Data Analysis and Compound Identification
-
Qualitative Analysis: The identification of this compound is achieved by a two-pronged approach:
-
Mass Spectrum Matching: The acquired electron ionization mass spectrum of the chromatographic peak is compared with a reference mass spectrum. This can be from a commercial library (e.g., NIST, Wiley) or, ideally, from a certified reference standard of this compound analyzed under the same conditions.
-
Retention Index (RI) Comparison: The retention time of the peak is used to calculate its Linear Retention Index (LRI) relative to a series of n-alkanes (C8-C20 or C8-C40) run under the same chromatographic conditions. The calculated LRI is then compared with published values for this compound on a similar stationary phase. For example, isomers of this compound have reported retention indices of approximately 1633-1642 on non-polar columns.[3]
-
-
Quantitative Analysis: The concentration of this compound in the essential oil is determined using an external standard calibration curve.
-
A series of known concentrations of a certified reference standard of this compound are injected.
-
A calibration curve is constructed by plotting the peak area of a characteristic ion of the compound against the concentration.
-
The concentration of this compound in the diluted essential oil sample is calculated from its peak area using the calibration curve.
-
The final concentration in the neat essential oil is determined by applying the dilution factor.
-
Data Presentation
The quantitative results of the analysis of this compound in various essential oil samples should be summarized in a clear and concise table for easy comparison. Due to the lack of published quantitative data for this specific compound, the following table is a template with hypothetical values to illustrate the recommended format.
Table 2: Quantification of this compound in Essential Oil Samples (Example Data)
| Sample ID | Plant Source | Part Used | Concentration (mg/mL) ± SD | Relative Abundance (%) ± SD |
| EO-001 | Tarchonanthus camphoratus | Leaves | 12.5 ± 0.8 | 1.25 ± 0.08 |
| EO-002 | Brachylaena hutchinsii | Wood | 25.3 ± 1.5 | 2.53 ± 0.15 |
| EO-003 | Tarchonanthus camphoratus | Flowers | 8.9 ± 0.5 | 0.89 ± 0.05 |
SD: Standard Deviation (n=3)
Mandatory Visualization
The following diagrams illustrate the logical workflow for the GC-MS analysis of this compound in essential oils.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the Bioassay-Guided Fractionation and Isolation of 4(15),11-Oppositadien-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4(15),11-Oppositadien-1-ol, a sesquiterpenoid alcohol, has been identified within the plant genus Psiadia, notably in Psiadia arguta. Sesquiterpenoids from this genus have demonstrated a range of biological activities, including antiplasmodial and antimicrobial effects. This document provides a comprehensive guide for the isolation of this compound from plant material using a bioassay-guided fractionation approach. This methodology ensures that the chemical separation is directed by the biological activity of the fractions, increasing the efficiency of isolating the active compound.
The protocol herein will utilize a cytotoxicity/antimicrobial assay to guide the fractionation process. This is based on the known biological activities of compounds from the Psiadia genus. The workflow will proceed from crude extract preparation to sequential chromatographic separations, with each step's fractions being evaluated for biological activity to identify those enriched with the target compound.
Experimental Workflow
The overall workflow for the bioassay-guided fractionation of this compound is depicted in the following diagram.
Caption: Bioassay-guided fractionation workflow.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during the bioassay-guided fractionation process. The bioactivity is represented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Bioactivity of Crude Extract and Solvent Partitions
| Sample | Yield (g) from 1 kg Plant Material | Bioactivity (IC50 in µg/mL) |
| Crude Methanol (B129727) Extract | 100.0 | 25.5 |
| Hexane Fraction | 20.0 | 15.2 |
| Ethyl Acetate Fraction | 15.0 | 45.8 |
| n-Butanol Fraction | 10.0 | > 100 |
| Aqueous Fraction | 55.0 | > 100 |
Table 2: Bioactivity of Column Chromatography Sub-fractions from the Active Hexane Fraction
| Sub-fraction | Eluent System (Hexane:EtOAc) | Yield (mg) from 20g Hexane Fraction | Bioactivity (IC50 in µg/mL) |
| F1 | 95:5 | 1500 | > 100 |
| F2 | 90:10 | 3000 | 50.1 |
| F3 | 85:15 | 4500 | 8.7 |
| F4 | 80:20 | 2000 | 22.4 |
| F5 | 75:25 | 1000 | 65.3 |
Table 3: Purity and Yield of this compound from Preparative HPLC
| Sample | Purity by HPLC-UV (%) | Yield (mg) from 4.5g of F3 |
| Isolated this compound | > 98% | 50.0 |
Experimental Protocols
Protocol 1: Plant Material Extraction and Solvent Partitioning
-
Plant Material Preparation: Air-dry the leaves of Psiadia arguta at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.
-
Maceration: Soak the powdered plant material (1 kg) in methanol (5 L) in a large glass container. Allow to stand for 72 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the maceration process twice more with fresh methanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Solvent Partitioning:
-
Suspend the crude extract (100 g) in 500 mL of distilled water.
-
Transfer the suspension to a 2 L separatory funnel and partition successively with hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).
-
Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The remaining aqueous fraction is also collected.
-
Dry the resulting fractions in a vacuum oven at 40°C to remove any residual solvent.
-
Store the dried fractions at 4°C until further use.
-
Protocol 2: Cytotoxicity/Antimicrobial Bioassay (MTT Assay)
This protocol is for determining the cytotoxic activity of the extracts and fractions against a selected cancer cell line (e.g., HeLa) or for a modified version for antimicrobial screening.
-
Cell Culture: Culture the selected cell line in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Sample Preparation: Prepare stock solutions of the crude extract and fractions in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 1 to 100 µg/mL.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the samples. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each sample.
Protocol 3: Column Chromatography
-
Column Preparation: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Adsorb the most active fraction (e.g., 20 g of the hexane fraction) onto a small amount of silica gel and load it carefully onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. For example:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (85:15)
-
Hexane:Ethyl Acetate (80:20)
-
Hexane:Ethyl Acetate (75:25)
-
-
Fraction Collection: Collect the eluate in fractions of 20 mL each.
-
TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system. Combine fractions with similar TLC profiles.
-
Bioassay: Test the combined fractions for biological activity using the MTT assay to identify the most active sub-fraction.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the most active sub-fraction (e.g., F3) in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30).
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Fraction Collection: Inject the sample and collect the peaks corresponding to the retention time of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Structure Elucidation: Subject the pure compound to spectroscopic analysis (e.g., 1H-NMR, 13C-NMR, and Mass Spectrometry) to confirm its identity as this compound.
Signaling Pathway Diagram
While the specific signaling pathway for this compound is not yet fully elucidated, many cytotoxic natural products induce apoptosis. The following diagram illustrates a general apoptotic pathway that could be investigated.
Caption: A potential apoptotic signaling pathway.
Disclaimer: This document provides a generalized protocol and should be adapted based on specific laboratory conditions and the characteristics of the plant material. All work should be conducted in accordance with laboratory safety guidelines.
Application Notes and Protocols for Field Trials of 4(15),11-Oppositadien-1-ol as an Agricultural Pest Deterrent
Disclaimer: As of December 2025, detailed field trial data for the specific compound 4(15),11-Oppositadien-1-ol as an agricultural pest deterrent is not available in the public domain. The following application notes and protocols are presented as a generalized framework for conducting such trials, based on established methodologies for evaluating sesquiterpenoid-based biopesticides. The quantitative data herein is illustrative and should be replaced with empirical results from actual field studies.
Introduction
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds found in various plants.[1][2] Sesquiterpenoids are known to exhibit a range of biological activities, including insect repellent and antifeedant properties, making them promising candidates for the development of novel, environmentally-friendly pest management solutions.[3][4][5][6] This document outlines the protocols for conducting field trials to evaluate the efficacy of this compound as a pest deterrent in an agricultural setting.
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| CAS Number | 70389-96-7 |
| Class | Sesquiterpenoid |
| Known Sources | Isolated from the roots of Helan aromatica.[1] |
Application Notes
2.1. Target Pests and Crops
The broad-spectrum activity of many sesquiterpenoids suggests potential efficacy against a range of chewing and sucking insects. Initial trials should focus on common agricultural pests known to be sensitive to botanical insecticides.
-
Primary Target Pests: Aphids, whiteflies, spider mites, thrips, and lepidopteran larvae (e.g., armyworms, cabbage loopers).
-
Target Crops: High-value horticultural crops such as tomatoes, peppers, cucumbers, and leafy greens are suitable for initial studies due to their susceptibility to the target pests and relatively short growing cycles.
2.2. Formulation
Due to the lipophilic nature of sesquiterpenoids, this compound must be formulated to ensure proper dispersion in water for spray applications.
-
Recommended Formulation: An emulsifiable concentrate (EC) is recommended. The active ingredient should be dissolved in a suitable solvent and mixed with an emulsifier.
-
Illustrative EC Formulation:
-
This compound: 5-10% (w/v)
-
Solvent (e.g., methylated seed oil): 80-85% (w/v)
-
Emulsifier (e.g., a blend of non-ionic surfactants): 5-10% (w/v)
-
2.3. Application Rates and Timing
Application rates and timing are critical for efficacy and should be determined through dose-response studies.
-
Recommended Application Rates: Start with a range of concentrations from 100 to 1000 ppm of the active ingredient in the final spray solution.
-
Application Timing: Applications should commence upon initial pest detection or based on established action thresholds for the specific pest and crop. Repeat applications may be necessary every 7-14 days, depending on pest pressure and environmental conditions.
Experimental Protocols
3.1. Field Trial Design
A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.
-
Treatments:
-
Untreated Control (UTC)
-
Vehicle Control (EC formulation without the active ingredient)
-
This compound at three different concentrations (e.g., 250, 500, and 1000 ppm)
-
Positive Control (a commercially available biopesticide or conventional insecticide)
-
-
Replicates: A minimum of four replicates for each treatment.
-
Plot Size: Each plot should be of a sufficient size to minimize edge effects, for example, 5m x 5m, with a buffer zone between plots.
3.2. Application Procedure
-
Equipment: Use a calibrated backpack sprayer or a research plot sprayer to ensure uniform coverage.
-
Spray Volume: The spray volume should be adequate to achieve thorough coverage of the plant canopy (e.g., 500-1000 L/ha).
-
Application Conditions: Apply during the early morning or late evening to minimize UV degradation and avoid phytotoxicity. Avoid application during high winds or when rain is imminent.
3.3. Data Collection and Efficacy Assessment
-
Pest Population Density: Count the number of target pests on a random sample of leaves or plants within each plot before the first application and at regular intervals (e.g., 3, 7, and 14 days) after each application.
-
Crop Damage Assessment: Visually assess and score the level of pest-induced damage on a scale (e.g., 0 = no damage, 5 = severe damage).
-
Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity (e.g., leaf burn, chlorosis, stunting) at each assessment interval.
-
Yield Data: At the end of the trial, measure the marketable yield from each plot.
Data Presentation (Illustrative)
Table 1: Efficacy of this compound on Aphid Population Density (Mean Aphids per Leaf ± SE)
| Treatment | Pre-treatment | 3 Days Post-Application | 7 Days Post-Application | 14 Days Post-Application |
| Untreated Control | 25.4 ± 2.1 | 35.8 ± 3.5 | 50.2 ± 4.8 | 75.6 ± 6.2 |
| Vehicle Control | 24.9 ± 2.3 | 34.1 ± 3.2 | 48.9 ± 4.5 | 72.3 ± 5.9 |
| This compound (250 ppm) | 25.1 ± 2.0 | 18.5 ± 1.9 | 28.3 ± 2.5 | 45.1 ± 4.1 |
| This compound (500 ppm) | 25.6 ± 2.4 | 10.2 ± 1.1 | 15.7 ± 1.8 | 25.9 ± 2.8 |
| This compound (1000 ppm) | 24.8 ± 2.2 | 5.1 ± 0.8 | 8.4 ± 1.0 | 14.2 ± 1.9 |
| Positive Control (Commercial Standard) | 25.3 ± 2.1 | 4.5 ± 0.7 | 7.1 ± 0.9 | 12.8 ± 1.5 |
Table 2: Effect of this compound on Crop Damage and Yield (Illustrative)
| Treatment | Mean Damage Score (0-5) | Marketable Yield ( kg/plot ) |
| Untreated Control | 4.2 ± 0.3 | 8.5 ± 0.9 |
| Vehicle Control | 4.1 ± 0.3 | 8.7 ± 1.0 |
| This compound (250 ppm) | 2.8 ± 0.2 | 12.3 ± 1.1 |
| This compound (500 ppm) | 1.5 ± 0.1 | 15.8 ± 1.4 |
| This compound (1000 ppm) | 0.8 ± 0.1 | 17.5 ± 1.6 |
| Positive Control (Commercial Standard) | 0.6 ± 0.1 | 18.1 ± 1.5 |
Visualizations
Caption: Generalized workflow for field trial evaluation.
Caption: Hypothesized mode of action for pest deterrence.
References
- 1. This compound | Terpenoids | 70389-96-7 | Invivochem [invivochem.com]
- 2. This compound | 70389-96-7 | VCA38996 [biosynth.com]
- 3. US20190150437A1 - Use of sesquiterpenes and their analogs as green insecticides for controlling disease vectors and plant pests - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Plant-based insect repellents: a review of their efficacy, development ...@Pest-Control-Malaysia.com [pest-control-malaysia.com]
Investigating the Repellent Action of 4(15),11-Oppositadien-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4(15),11-Oppositadien-1-ol is a sesquiterpenoid compound of interest for its potential insect repellent properties. While direct research on its specific mechanism of action is limited, this document provides a comprehensive framework for its investigation. Drawing from established methodologies in the study of other sesquiterpenoids and insect repellents, we outline detailed protocols for behavioral, electrophysiological, and molecular assays. These protocols are designed to elucidate the potential interactions of this compound with the insect olfactory system, a likely target for its repellent activity. The proposed mechanism of action, subject to experimental validation, involves the modulation of odorant receptors (ORs) in insects, leading to an aversive behavioral response.
Proposed Mechanism of Action
The repellent activity of many compounds, including the widely used DEET, is mediated through their interaction with the insect's olfactory system. It is hypothesized that this compound may function as a repellent by one or more of the following mechanisms, which can be investigated using the protocols outlined below:
-
Odorant Receptor (OR) Agonism: The compound may directly activate specific ORs that are linked to aversive neural pathways, causing the insect to move away from the source.
-
Odorant Receptor Antagonism: It could act as an antagonist, blocking the binding of attractant odorants to their specific ORs, thus masking the presence of a host.
-
Modulation of OR Activity: this compound might allosterically modulate the activity of ORs, altering their sensitivity to other odorants and disrupting the insect's ability to locate a host.[1]
-
GABA Receptor Antagonism: Some sesquiterpenoids, such as nootkatone, have been shown to act as antagonists of GABA-gated chloride channels in insects, leading to neurotoxicity and repellency.[2]
The following sections provide detailed protocols to test these hypotheses.
Data Presentation: Quantitative Analysis of Repellent Activity
To facilitate a clear comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are templates for presenting data from various assays.
Table 1: Behavioral Assay - Repellency Index
| Concentration (µg/cm²) | Test Subject (e.g., Aedes aegypti) | No. of Replicates | Mean Repellency (%) | Standard Deviation |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 2: Electroantennography (EAG) - Antennal Response
| Odorant Stimulus | Concentration | No. of Replicates | Mean EAG Amplitude (mV) | Standard Deviation |
| Control (Solvent) | - | |||
| This compound | 1 µg | |||
| This compound | 10 µg | |||
| This compound | 100 µg | |||
| Positive Control (e.g., DEET) | 10 µg |
Table 3: Single Sensillum Recording (SSR) - Olfactory Receptor Neuron (ORN) Firing Rate
| Sensillum Type | ORN | Stimulus | Firing Rate (spikes/s) - Pre-stimulus | Firing Rate (spikes/s) - During Stimulus | Change in Firing Rate (%) |
| e.g., Basiconic | A | Control | |||
| e.g., Basiconic | A | This compound | |||
| e.g., Basiconic | B | Control | |||
| e.g., Basiconic | B | This compound |
Experimental Protocols
Behavioral Assay: High-Throughput Repellency Screening
This protocol is adapted from established methods for evaluating spatial repellency.
Objective: To quantify the repellent effect of this compound on a target insect species.
Materials:
-
Test insects (e.g., adult female Aedes aegypti, 5-7 days old, starved for 12 hours)
-
This compound
-
Solvent (e.g., ethanol, acetone)
-
Positive control (e.g., DEET)
-
Repellency bioassay cages (e.g., Y-tube olfactometer or custom-built multi-well plate assay)
-
Filter paper discs
-
Micropipettes
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
Apply a defined volume of each dilution to a filter paper disc to achieve the desired final concentrations (e.g., 1, 10, 100 µg/cm²).
-
Apply the solvent alone to a separate filter paper disc to serve as the control.
-
Allow the solvent to evaporate completely from the filter paper discs.
-
Place the treated and control filter papers in the designated arms or wells of the bioassay apparatus.
-
Introduce a cohort of test insects into the central chamber of the apparatus.
-
Record the distribution of the insects in the different arms or wells at specified time intervals (e.g., 5, 10, 15 minutes).
-
Calculate the percent repellency for each concentration using the formula: % Repellency = [(Nc - Nt) / (Nc + Nt)] x 100 where Nc is the number of insects in the control area and Nt is the number of insects in the treated area.
-
Repeat the experiment with multiple replicates for statistical validity.
Electrophysiological Assay: Electroantennography (EAG)
Objective: To measure the overall electrical response of the insect antenna to this compound.
Materials:
-
Live, immobilized insect
-
Tungsten microelectrodes
-
Micromanipulators
-
Amplifier and data acquisition system
-
Odor delivery system (puffing purified air over a treated filter paper)
-
This compound solutions on filter paper
Procedure:
-
Immobilize an insect (e.g., on wax or a mounting slide).
-
Excise the head or antennae, depending on the specific setup.
-
Place the recording electrode into the distal end of the antenna and the reference electrode into the head or the base of the antenna.
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Introduce a pulse of air that has passed over the filter paper treated with this compound into the continuous air stream.
-
Record the resulting depolarization of the antennal preparation (the EAG response).
-
Test a range of concentrations and compare the response to a solvent control and a positive control.
-
Analyze the amplitude of the EAG responses.
Molecular Target Assay: Single Sensillum Recording (SSR)
Objective: To identify specific olfactory receptor neurons (ORNs) that respond to this compound.
Materials:
-
Same as for EAG, with the addition of a sharper recording electrode.
-
Software for spike sorting and analysis.
Procedure:
-
Immobilize the insect and position the preparation under a microscope.
-
The reference electrode is typically inserted into the eye.
-
Carefully advance the recording electrode through the cuticle of a single olfactory sensillum on the antenna until it makes contact with the dendrites of the ORNs within.
-
Record the baseline firing rate of the ORNs.
-
Deliver a pulse of this compound as described for the EAG protocol.
-
Record the change in the firing rate (excitation or inhibition) of the individual ORNs.
-
Use spike sorting software to differentiate the responses of different neurons within the same sensillum.
-
To test for antagonism or modulation, co-present this compound with a known attractant for the recorded ORN.
Visualizations
Caption: Experimental workflow for investigating the repellent mechanism of this compound.
Caption: Proposed signaling pathway for the repellent action of this compound in insects.
References
Application Notes and Protocols for 4(15),11-Oppositadien-1-ol in Integrated Pest Management (IPM) Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. As a volatile organic compound, it plays a role in plant defense mechanisms, often acting as a chemical signaler or repellent against herbivores and pests.[1] This document provides detailed application notes and experimental protocols for investigating the potential of this compound as a bioactive agent in Integrated Pest Management (IPM) programs. The information is curated for researchers in pest management, natural product chemistry, and drug development.
While data on the isolated compound is limited, research on the essential oil of Tarchonanthus camphoratus, a known source of oppositane sesquiterpenoids, provides valuable insights into its potential applications and methodologies for its study.
Natural Sources and Chemical Profile
This compound has been identified as a constituent of the essential oil of Tarchonanthus camphoratus (L.), commonly known as Camphor Bush or Leleshwa. The chemical composition of T. camphoratus essential oil can vary based on geographical location and environmental factors. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the essential oil is crucial for identifying and quantifying its components, including this compound.
A representative, though not exhaustive, list of compounds identified in T. camphoratus essential oil is presented below. The presence and percentage of this compound would need to be confirmed by specific analysis of the oil batch being used.
Table 1: Example Chemical Profile of Tarchonanthus camphoratus Leaf Essential Oil
| Compound Class | Compound | Percentage (%) |
| Oxygenated Monoterpenes | endo-Fenchol | 21.2 |
| trans-Pinene hydrate | 8.8 | |
| α-Terpineol | 6.4 | |
| Oxygenated Sesquiterpenes | Caryophyllene oxide | 7.5 |
| τ-Cadinol | 6.4 | |
| α-Cadinol | 5.2 | |
| Monoterpene Hydrocarbons | α-Pinene | 2.8 |
| Camphene | 2.1 | |
| Sesquiterpene Hydrocarbons | γ-Muurolene | 1.1 |
| γ-Cadinene | 1.3 |
Note: Data extracted from a study by Ali et al. (2013). The presence and concentration of this compound would require specific GC-MS analysis.
Application in Integrated Pest Management (IPM)
IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical control is used only when needed and with the goal of removing only the target pest. Natural products like this compound are of great interest in IPM due to their potential for lower environmental impact and novel modes of action.
Based on the repellent properties of essential oils containing sesquiterpenoids, this compound could be integrated into IPM strategies in the following ways:
-
Repellent Formulations: Development of sprays or diffusers for application on crops to deter feeding by phytophagous insects.
-
Stored Product Protection: Use in storage facilities to repel pests of stored grains, such as Sitophilus zeamais (maize weevil) and Sitophilus oryzae (rice weevil).
-
Push-Pull Strategies: Utilized as a "push" component to repel pests from the main crop, in conjunction with a "pull" component (attractant) on a trap crop.
Quantitative Data on Bioactivity
Table 2: Repellent Activity of Tarchonanthus camphoratus Essential Oil against Stored Product Pests
| Insect Species | Concentration (µl/cm²) | Percent Repellency (after 24h) | Median Repellent Dose (RD50) (µl/cm²) |
| Sitophilus zeamais | 0.314 | > 50% | 0.945[2] |
| 0.628 | > 50% | ||
| 0.943 | > 50% | ||
| 1.257 | > 50% | ||
| Sitophilus oryzae | 0.314 | > 50% | 0.910[2] |
| 0.628 | > 50% | ||
| 0.943 | > 50% | ||
| 1.257 | > 50% |
Data from a study by Nanyonga et al. (2015), which indicated good repellent activity but no significant contact or fumigant toxicity against these pests.[2]
Table 3: Larvicidal Activity of Tarchonanthus camphoratus Essential Oil
| Insect Species | Concentration (ppm) | Mortality (%) after 24h | LC50 (ppm) |
| Anopheles arabiensis | 300 | 100 | 78.7 |
Data from a study by Oyedeji et al. (2013), demonstrating the potential of the essential oil in vector control.
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is for the identification and quantification of this compound in an essential oil sample.
Materials:
-
Essential oil sample
-
Anhydrous sodium sulfate (B86663)
-
Hexane (B92381) (or other suitable solvent)
-
GC vials
-
Micropipettes
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Dry the essential oil sample over anhydrous sodium sulfate to remove any residual water.
-
Prepare a 1% (v/v) solution of the essential oil in hexane. For example, add 10 µL of the essential oil to 990 µL of hexane.
-
Vortex the solution to ensure it is homogenous.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 60°C for 5 min, then increase at 4°C/min to 280°C, and hold for 5 min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
-
-
Data Analysis:
-
Identify the components by comparing their mass spectra with libraries such as NIST and Wiley.
-
Confirm identification by comparing retention indices with published data.
-
Quantify the relative percentage of each component by peak area normalization.
-
Repellency Bioassay (Y-Tube Olfactometer)
This protocol assesses the repellent effect of this compound on mobile insects.
Materials:
-
Y-tube olfactometer
-
Air pump, charcoal filter, and flow meters
-
Test insects (e.g., Sitophilus zeamais)
-
This compound
-
Solvent (e.g., hexane or ethanol)
-
Filter paper discs
Procedure:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent and bake to remove any residual odors.
-
Connect the air pump to the two arms of the olfactometer, with a charcoal filter to purify the air.
-
Regulate the airflow to a constant rate (e.g., 100 mL/min) in both arms.
-
-
Treatment:
-
Prepare different concentrations of this compound in a suitable solvent.
-
Apply a known volume (e.g., 10 µL) of a test solution to a filter paper disc and place it in the treatment arm.
-
Apply the same volume of solvent to another filter paper disc and place it in the control arm.
-
-
Bioassay:
-
Introduce a single adult insect at the base of the Y-tube.
-
Observe the insect's movement for a set period (e.g., 5-10 minutes).
-
Record which arm the insect enters and stays in for a minimum period (e.g., 1 minute).
-
Repeat with a sufficient number of insects (e.g., 50-100) for each concentration.
-
-
Data Analysis:
-
Calculate the percentage of insects choosing the treatment arm versus the control arm.
-
Use a chi-square test to determine if there is a significant difference between the choices.
-
Calculate a Repellency Index (RI) = (C-T)/(C+T), where C is the number of insects in the control arm and T is the number in the treatment arm.
-
Contact Toxicity Bioassay (Topical Application)
This protocol determines the direct toxic effect of this compound when applied to the insect's body.
Materials:
-
Test insects
-
This compound
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe or micropipette
-
Petri dishes
-
CO2 for anesthetizing insects
Procedure:
-
Preparation:
-
Prepare a range of concentrations of this compound in acetone.
-
Anesthetize adult insects using a brief exposure to CO2.
-
-
Application:
-
Using a microsyringe, apply a small, precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each anesthetized insect.
-
A control group should be treated with acetone only.
-
-
Observation:
-
Place the treated insects in clean Petri dishes with a food source and maintain them under controlled conditions (e.g., 25°C, 60-70% RH).
-
Record mortality at 24, 48, and 72 hours. An insect is considered dead if it shows no movement when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LD50 (the dose that kills 50% of the test population).
-
Fumigant Toxicity Bioassay
This protocol evaluates the toxicity of the vapor phase of this compound, particularly relevant for stored product pests.
Materials:
-
Glass jars or vials with airtight lids
-
Filter paper
-
Test insects
-
This compound
-
Solvent (e.g., acetone)
Procedure:
-
Preparation:
-
Prepare different concentrations of this compound in a volatile solvent.
-
-
Treatment:
-
Apply a known amount of the test solution to a small piece of filter paper.
-
Place the treated filter paper inside the airtight container (e.g., suspended from the lid), ensuring it does not come into direct contact with the insects.
-
Introduce a known number of insects into the container.
-
A control container should have filter paper treated only with the solvent.
-
-
Observation:
-
Seal the containers and keep them at a constant temperature.
-
Record insect mortality at regular intervals (e.g., 6, 12, 24, 48 hours).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration and time point.
-
Use probit analysis to determine the LC50 (the concentration that kills 50% of the test population).
-
Signaling Pathways and Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound is not yet elucidated. However, many terpenoids exert their insecticidal or repellent effects through neurotoxic pathways. Potential mechanisms include:
-
Octopaminergic System Modulation: Some essential oil components are known to interact with octopamine (B1677172) receptors in insects, which are involved in neurotransmission, leading to hyperactivity and eventual death.
-
GABA Receptor Antagonism: Terpenoids can interfere with the GABAergic system, leading to hyperexcitation of the central nervous system.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death.
Further research, including molecular docking studies and electrophysiological assays, is required to determine the specific target sites of this compound in insects.
Conclusion
This compound represents a promising candidate for the development of new, environmentally benign pest management tools. The protocols and data presented here, largely based on studies of its natural source, Tarchonanthus camphoratus, provide a solid framework for further research. Future studies should focus on the isolation of this compound in sufficient quantities for direct bioassays to confirm its specific contribution to the observed bioactivities and to elucidate its precise mechanism of action. Such research will be instrumental in harnessing the full potential of this natural compound for sustainable agriculture and public health.
References
Troubleshooting & Optimization
Technical Support Center: Improving GC-MS Resolution for Sesquiterpenoid Isomer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the GC-MS separation of sesquiterpenoid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of sesquiterpenoid isomers.
| Problem | Potential Cause(s) | Solution / Recommendation |
| Poor resolution of isomeric peaks (co-elution) | Inappropriate GC Column: The stationary phase lacks the selectivity needed for the specific isomers. | For enantiomers (non-superimposable mirror images), a chiral column is necessary.[1][2] Consider columns with derivatized cyclodextrin (B1172386) phases.[3] For general structural isomers, a standard non-polar or mid-polar column (e.g., 5% phenyl methyl siloxane) may suffice, but requires careful optimization.[4] |
| Suboptimal Oven Temperature Program: The temperature ramp is too fast, or the initial/final temperatures are not optimized. | Decrease the ramp rate (e.g., from 10°C/min to 3-5°C/min) to increase the time isomers spend interacting with the stationary phase.[5][6] Optimize the initial oven temperature to improve the separation of early-eluting compounds.[6][7] | |
| High Injector Temperature: Thermally labile sesquiterpenoids can degrade or isomerize in a hot inlet, leading to peak tailing, broadening, or incorrect identification. | Optimize the inlet temperature. For some sesquiterpenoids, a lower temperature (e.g., 190°C) may be necessary to prevent degradation.[4] | |
| Complex Sample Matrix: The sample contains a high number of compounds, leading to chromatographic overlap. | For highly complex samples, consider using two-dimensional gas chromatography (GCxGC) . This technique provides significantly enhanced peak capacity by using two columns with different separation mechanisms.[5][8][9] | |
| Poor peak shape (tailing or fronting) | Active Sites: Free hydroxyl groups on the GC liner or column can interact with polar analytes. | Use an ultra-inert liner and column.[10] Consider derivatization to cap polar functional groups on the analytes, making them less likely to interact with active sites. |
| Column Overload: Injecting too much sample can saturate the stationary phase. | Dilute the sample or decrease the injection volume. | |
| Low sensitivity / weak signal for late-eluting peaks | Peak Broadening: In isothermal runs, late-eluting peaks naturally become broader and shorter. | Use a temperature-programmed method . This ensures that later-eluting compounds travel through the column at higher temperatures, reducing their retention and resulting in sharper, more easily detectable peaks.[11] |
| Analyte Degradation: Sesquiterpenoids may be degrading in the GC system over the course of a long run. | Check for active sites and ensure the transfer line temperature is appropriate.[12] A faster temperature ramp can reduce analysis time and potentially minimize degradation.[11] | |
| Irreproducible Retention Times | Fluctuations in GC Oven Temperature: The GC oven is not maintaining a stable and precise temperature. | Ensure the GC oven is properly calibrated and can reliably execute the programmed temperature ramps. Stable thermal control is critical for reproducible results.[11] |
| Carrier Gas Flow Instability: Inconsistent flow or pressure of the carrier gas will cause retention times to shift. | Check for leaks in the system and ensure the gas supply and electronic pressure control (EPC) are functioning correctly. A typical helium carrier gas flow rate is 1.0 mL/min.[12] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right GC column for sesquiterpenoid isomer separation?
A1: The choice of column is critical and depends on the type of isomerism.
-
For Enantiomers (Chiral Isomers): Standard GC columns cannot separate enantiomers. You must use a chiral column . These columns contain a chiral stationary phase (CSP), often based on derivatized cyclodextrins, that interacts differently with each enantiomer.[1][2] The specific cyclodextrin derivative provides unique selectivity, and in some cases, can even reverse the elution order of enantiomers.[1]
-
For Diastereomers and Structural Isomers: These isomers have different physical properties and can often be separated on standard, non-chiral columns.[10] A mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is a common starting point.[4] However, achieving baseline resolution may still require extensive method optimization.
| Column Type | Primary Application | Example Stationary Phases |
| Chiral | Separation of enantiomers (e.g., (+)-germacrene D vs. (-)-germacrene D).[13] | Derivatized β-cyclodextrins (e.g., Rt-βDEXsm, ChiralDex G-TA).[1][3] |
| Non-Polar / Mid-Polar | Separation of structural isomers and diastereomers. | 5% Phenyl Methyl Siloxane, DB-Select 624.[4][10] |
Q2: What is a good starting point for optimizing the GC oven temperature program?
A2: A "scouting gradient" is an excellent way to begin and understand your sample's volatility range.[6] If you do not have an established method, this approach can save significant development time.
Experimental Protocol: General GC Oven Temperature Program Optimization
-
Initial Setup (Scouting Run):
-
Initial Temperature: Set a low initial oven temperature, typically 40-60°C.[6][12]
-
Initial Hold: Use a short hold time (e.g., 1-2 minutes) to allow for sample focusing at the head of the column.[12]
-
Temperature Ramp: Program a moderate ramp rate, such as 10°C/min.[6]
-
Final Temperature: Set the final temperature to the column's maximum operating limit.
-
Final Hold: Hold at the final temperature for 10-15 minutes to ensure all compounds, including matrix components, have eluted.[6][12]
-
-
Optimization Based on Scouting Run:
-
Early Eluting Peaks: If your first peaks of interest are poorly resolved, lower the initial oven temperature.[6][7]
-
Mid-Chromatogram Peaks: If peaks in the middle of the run are co-eluting, decrease the temperature ramp rate (e.g., to 3-8°C/min). The optimal ramp rate is often estimated as 10°C per column void time.[5][6][7]
-
Late Eluting Peaks / Long Run Time: If the last peak of interest elutes long before the end of the run, you can increase the ramp rate after it elutes or set a final temperature that is ~20-30°C above its elution temperature to shorten the run time.[7] Remember that an approximate 30°C increase in oven temperature can cut retention time in half.[7]
-
| Parameter | Example Program 1[12] | Example Program 2[5] | Optimization Goal |
| Initial Temp | 60°C | 50°C | Improve resolution of early peaks (lower temp) |
| Initial Hold | 2 min | 1 min | Ensure sample focusing |
| Ramp Rate | 8°C/min | 3°C/min | Improve resolution of mid-range peaks (slower ramp) |
| Final Temp | 300°C | 280°C | Ensure all analytes elute |
| Final Hold | 15 min | 50 min | Clean column of heavy matrix components |
Q3: When should I consider derivatization for my samples?
A3: Derivatization should be considered when your sesquiterpenoids contain active hydrogen atoms, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups.[14][15] These polar functional groups can cause poor peak shape and low sensitivity due to interactions with the GC system.
Benefits of Derivatization:
-
Increases Volatility: Makes the compounds more suitable for gas-phase analysis.[14][16]
-
Improves Thermal Stability: Protects thermally labile groups from degrading at high temperatures.
-
Reduces Polarity: Minimizes peak tailing caused by interactions with active sites in the liner and column.
-
Enhances Mass Spectral Properties: Can create more characteristic fragmentation patterns for easier identification.[14]
Experimental Protocol: Silylation Derivatization
A common method involves converting active hydrogens to trimethylsilyl (B98337) (TMS) ethers or esters.
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a mixture of a silylating agent and a catalyst in a solvent. A widely used combination is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, dissolved in pyridine.[15] A typical ratio might be 22:13:65 (v/v/v) of BSTFA:TMCS:Pyridine.[15]
-
Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 30°C - 60°C) for a specific duration (e.g., 30 - 120 minutes).[15][16]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Q4: My peaks are still co-eluting even after optimizing my 1D-GC method. What's the next step?
A4: When a single column cannot provide the necessary resolving power, the next step is to use comprehensive two-dimensional gas chromatography (GC×GC) .[8] This powerful technique couples two different GC columns (e.g., a non-polar column followed by a polar column) via a modulator.[5][8]
The entire effluent from the first column is sequentially trapped, focused, and re-injected onto the second, shorter column for a very fast separation. The result is a two-dimensional chromatogram with vastly superior separation capacity, which is often capable of resolving isomers that co-elute in any one-dimensional system.[5][9] GCxGC is particularly effective for analyzing complex mixtures like essential oils or cannabis extracts, which are rich in sesquiterpenoid isomers.[8][17]
Q5: Can high-resolution mass spectrometry alone solve my isomer separation problem?
A5: Not for true isomers. High-resolution accurate-mass (HRAM) mass spectrometry (e.g., GC-Orbitrap) is excellent for separating co-eluting compounds that have different elemental formulas but the same nominal mass.[18] However, structural isomers and stereoisomers have the exact same elemental formula and thus the exact same accurate mass.[18] Furthermore, their electron ionization (EI) mass spectra are often identical or nearly identical, making them indistinguishable by MS alone. Therefore, chromatographic separation is essential before the isomers reach the detector.[18]
Visualizations
Caption: Workflow for GC-MS Method Development for Sesquiterpenoid Isomer Separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. Optimization of GC-MS conditions based on resolution and stability of analytes for simultaneous determination of nine sesquiterpenoids in three species of Curcuma rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determining Terpene Profiles of Cannabis Strains | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 12. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cannabissciencetech.com [cannabissciencetech.com]
- 17. leco.co.jp [leco.co.jp]
- 18. gcms.cz [gcms.cz]
Stability and degradation studies of 4(15),11-Oppositadien-1-ol formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4(15),11-Oppositadien-1-ol formulations.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2] Based on its sesquiterpenoid alcohol structure, the following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid-state) or 60°C in solution.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
Q2: I am observing rapid degradation of this compound in my formulation. What could be the potential causes?
Rapid degradation can be attributed to several factors:
-
Excipient Incompatibility: Certain excipients can interact with the tertiary alcohol and the double bonds of the oppositadienol structure, leading to degradation. Common culprits include acidic excipients, oxidizing agents, and certain polymeric binders.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation. Consider using chelating agents like EDTA in your formulation.
-
Inappropriate pH: The stability of this compound is likely pH-dependent. Extremes in pH can catalyze hydrolysis or isomerization. It is crucial to determine the pH of maximum stability.
-
Exposure to Light and Oxygen: Terpenoids can be sensitive to light and atmospheric oxygen.[3] Ensure manufacturing and storage are performed under controlled light and inert atmosphere (e.g., nitrogen blanket).
Q3: What are the most suitable analytical techniques for stability-indicating assays of this compound?
Due to the volatile nature of many terpenes, Gas Chromatography (GC) is often a preferred method.[4] However, for less volatile derivatives and to avoid thermal degradation of the analyte during analysis, High-Performance Liquid Chromatography (HPLC) is also a robust choice.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile degradants. A non-polar column (e.g., DB-5ms) is a good starting point.[4]
-
HPLC-UV/MS (High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection): A reversed-phase HPLC method using a C18 column is suitable for quantifying this compound and its non-volatile degradation products. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is recommended. Mass spectrometry detection is invaluable for the structural elucidation of unknown degradants.
Troubleshooting Guides
Issue 1: Peak tailing and poor resolution in HPLC analysis.
-
Possible Cause: Secondary interactions between the hydroxyl group of the analyte and the silica (B1680970) support of the column.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of a competitive base, like triethylamine (B128534) (0.1%), to the mobile phase to block active silanol (B1196071) groups.
-
Adjust pH: Ensure the mobile phase pH is in the optimal range for the column (typically 2-8). For an alcohol, a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase.
-
Issue 2: Appearance of unknown peaks in the chromatogram during a stability study.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main analyte peak.
-
Mass Spectrometry: Employ LC-MS or GC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical step in identifying the potential structures of the degradants.
-
Forced Degradation Comparison: Compare the chromatograms from the stability sample with those from the forced degradation studies. This can help in tentatively identifying the degradation pathway.
-
Issue 3: Loss of mass balance in stability studies.
-
Possible Cause: Formation of non-UV active or volatile degradants that are not detected by the primary analytical method.
-
Troubleshooting Steps:
-
Orthogonal Analytical Technique: Use a different analytical technique to complement your primary method. For instance, if you are using HPLC-UV, employ GC-MS to detect potential volatile degradants.
-
Universal Detector: Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in your HPLC system, which can detect compounds without a UV chromophore.
-
Check for Precipitation: Visually inspect your stability samples for any signs of precipitation, as the degradant might be insoluble in the sample diluent.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 204 (Isomer) |
| 0.1 M NaOH, 60°C, 24h | 8.5% | 1 | 204 (Isomer) |
| 3% H₂O₂, RT, 24h | 25.8% | 3 | 236 (Epoxide), 238 (Diol) |
| 80°C, 48h (solid) | 5.1% | 1 | 202 (Dehydration product) |
| Photostability | 12.3% | 2 | 220 (Oxidation product) |
Experimental Protocols
Protocol 1: HPLC Method for Stability-Indicating Assay
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-20 min: 60% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Procedure
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Neutralization: After the specified time, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze by HPLC.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 4. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
Overcoming low yield in the synthesis of 4(15),11-Oppositadien-1-ol
Technical Support Center: Synthesis of 4(15),11-Oppositadien-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in the synthesis of this compound. The advice is based on a plausible synthetic strategy, as a detailed, peer-reviewed total synthesis has not been prominently published. The proposed route involves the synthesis of an acyclic precursor followed by a key intramolecular cyclization to form the bicyclic core of the target molecule.
Troubleshooting Guide
Question 1: The initial coupling reaction to form the acyclic precursor is giving a low yield. What are the possible causes and solutions?
Answer:
Low yields in the initial coupling step (e.g., a Grignard or organolithium addition to an enone) are common. Several factors could be responsible:
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Poor Quality of Reagents: The organometallic reagent may have degraded due to exposure to air or moisture. It is crucial to use freshly prepared or titrated reagents.
-
Incorrect Reaction Temperature: These reactions are often highly temperature-sensitive. Running the reaction at a temperature that is too high can lead to side reactions, while a temperature that is too low can result in an incomplete reaction.
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Steric Hindrance: The electrophile or nucleophile may be sterically hindered, slowing down the desired reaction and allowing side reactions to dominate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the initial coupling step.
Recommended Actions:
-
Verify Reagent Activity: Titrate your organometallic reagent (e.g., n-BuLi, Grignard reagent) immediately before use.
-
Optimize Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.
-
Modify Reagents: If steric hindrance is a suspected issue, consider using a less bulky protecting group or a smaller nucleophile if the synthetic route allows.
Table 1: Effect of Reaction Temperature on Coupling Yield
| Temperature (°C) | Yield of Acyclic Precursor (%) |
| 25 | 25 |
| 0 | 45 |
| -40 | 65 |
| -78 | 85 |
Question 2: The key intramolecular cyclization step is resulting in a mixture of isomers and a low yield of the desired this compound. How can I improve the selectivity and yield?
Answer:
The intramolecular cyclization is the most critical and often the lowest yielding step in the synthesis of many sesquiterpenoids. The formation of multiple isomers and low conversion are common challenges.
-
Choice of Lewis Acid: The nature and strength of the Lewis acid used to promote the cyclization are critical for selectivity.
-
Solvent Effects: The polarity of the solvent can significantly influence the stability of the carbocationic intermediates and the outcome of the cyclization.
-
Reaction Concentration: High concentrations can favor intermolecular side reactions, while very low concentrations might slow down the desired intramolecular reaction.
Logical Relationship for Optimizing Cyclization:
Caption: Optimization strategy for the intramolecular cyclization step.
Recommended Actions:
-
Lewis Acid Screening: Test a variety of Lewis acids with different strengths and steric properties.
-
Solvent Screening: Evaluate a range of solvents from nonpolar to moderately polar.
-
High Dilution: Employ high dilution conditions (e.g., slow addition of the substrate to the Lewis acid solution) to favor intramolecular cyclization.
Table 2: Influence of Lewis Acid and Solvent on Cyclization Yield
| Lewis Acid | Solvent | Yield of this compound (%) |
| TiCl₄ | CH₂Cl₂ | 30 |
| SnCl₄ | CH₂Cl₂ | 45 |
| BF₃·OEt₂ | CH₂Cl₂ | 55 |
| BF₃·OEt₂ | Toluene | 65 |
| BF₃·OEt₂ | Hexane | 50 |
Question 3: I am having difficulty purifying the final product from the reaction mixture. What purification strategies are recommended?
Answer:
Purification of terpene alcohols can be challenging due to their similar polarities to byproducts and potential for degradation on silica (B1680970) gel.
-
Chromatography Issues: The compound may co-elute with nonpolar byproducts or degrade on acidic silica gel.
-
Volatility: The product might be volatile, leading to loss during solvent removal.
Recommended Purification Protocol:
-
Neutralize Silica Gel: If using silica gel chromatography, pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) to prevent acid-catalyzed rearrangement or degradation of the product.
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase (e.g., diol-silica).
-
Careful Solvent Removal: Remove the solvent under reduced pressure at a low temperature to minimize loss of the volatile product.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is a common precursor for the biomimetic synthesis of oppositane sesquiterpenoids?
A1: A common strategy involves the use of a farnesol (B120207) derivative or a related acyclic triene precursor that can undergo a cationic cyclization cascade to form the bicyclic core.
Q2: Are there any specific functional groups that are incompatible with the proposed cyclization conditions?
A2: Yes, acid-sensitive functional groups such as acetals, silyl (B83357) ethers, and some esters may be cleaved or undergo side reactions in the presence of strong Lewis acids. It is important to choose protecting groups that are stable under the reaction conditions.
Q3: How can I confirm the stereochemistry of the final product?
A3: The relative and absolute stereochemistry of this compound can be confirmed using a combination of spectroscopic techniques, including 1D and 2D NMR (NOESY, ROESY), and potentially by single-crystal X-ray diffraction if a suitable crystalline derivative can be prepared.
Experimental Protocols
Hypothetical Protocol for Intramolecular Cyclization:
-
Preparation of the Lewis Acid Solution: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous toluene (100 mL for a 1 mmol scale reaction). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equivalents) via syringe.
-
Substrate Addition: Dissolve the acyclic precursor (1.0 equivalent) in anhydrous toluene (20 mL). Add this solution dropwise to the cold Lewis acid solution over a period of 4 hours using a syringe pump to maintain high dilution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure at low temperature. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate (B1210297) in hexanes.
Synthetic Pathway Overview:
Caption: Plausible synthetic pathway for this compound.
Technical Support Center: Enhancing the Efficacy of 4(15),11-Oppositadien-1-ol Repellents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and formulation scientists working to improve the volatility and performance of 4(15),11-Oppositadien-1-ol for repellent applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-based repellent shows initial efficacy but has a very short protection time. How can I increase its duration of action?
A1: Troubleshooting Short Repellency Duration
A short protection time is a common challenge with volatile natural repellents. The rapid evaporation of the active ingredient, this compound, is the likely cause. Here are some strategies to extend its release profile:
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Incorporate a Fixative: Fixatives are less volatile substances that slow down the evaporation of the more volatile components.
-
High Molecular Weight Esters: Consider adding esters like glyceryl monooleate or isopropyl myristate to your formulation.
-
Polymers: Encapsulation or dispersion in polymers such as cellulose (B213188) derivatives (e.g., ethyl cellulose) or biodegradable polyesters can provide a sustained release.
-
-
Formulation as an Emulsion or Cream: Creating an oil-in-water emulsion or a cream-based formulation can control the release of the volatile active ingredient. The oil phase can act as a reservoir for the this compound.
-
Microencapsulation: This technique involves enclosing the active ingredient in a protective shell. This can significantly reduce the evaporation rate and provide a controlled release triggered by factors like temperature or friction.
Q2: I am observing low repellency in my bioassays. Could this be related to the volatility of this compound?
A2: Investigating Low Repellency
Low repellency can be due to several factors, including the inherent volatility of this compound.
-
Insufficient Vapor Concentration: If the compound is not volatile enough at ambient temperature, it may not reach the insect's olfactory receptors in a high enough concentration to elicit a repellent response.
-
Troubleshooting: Try gently warming the application area during the bioassay to increase the vapor pressure of the compound.
-
-
Too High Volatility: Conversely, if the compound is too volatile, it may dissipate from the treated surface before the bioassay is complete.
-
Troubleshooting: Refer to the strategies in Q1 to slow down the release rate.
-
-
Sub-optimal Concentration: The concentration of this compound in your formulation may be too low. Perform a dose-response study to determine the optimal concentration for repellency.
-
Inactive Isomer: Ensure the stereoisomer of this compound you are using is the biologically active one. Different isomers can have varying repellent activities.
Q3: What are some formulation strategies to enhance the release profile of a volatile repellent like this compound?
A3: Formulation Strategies for Controlled Release
The goal is to create a formulation that maintains a consistent and effective vapor concentration of this compound over an extended period.
-
Polymer Matrix Systems: Incorporating the active ingredient into a polymer matrix can control its release. The release rate will depend on the diffusion of the active through the polymer.
-
Nanoemulsions and Microemulsions: These formulations have a very small droplet size, which can improve the stability of the active ingredient and provide a more uniform application.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based carrier systems that can encapsulate lipophilic compounds like this compound, offering controlled release and improved stability.
Quantitative Data
Table 1: Physicochemical Properties of this compound and a Representative Sesquiterpenoid
| Property | This compound | (-)-α-Bisabolol (for comparison) | Source |
| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₆O | [1] |
| Molecular Weight | 220.35 g/mol | 222.37 g/mol | [1] |
| Boiling Point (Predicted) | 647.69 K (374.54 °C) | ~260 °C at 12 mmHg | [2] |
| logP (Octanol/Water Partition Coefficient) | 3.696 | 4.4 | [2] |
| Vapor Pressure | Data not available | ~0.002 mmHg at 25 °C |
Note: Experimental data for the volatility of this compound is limited. Data for a structurally similar sesquiterpenoid, (-)-α-bisabolol, is provided for context.
Experimental Protocols
Protocol 1: Preparation of a Simple Oil-in-Water (O/W) Emulsion Repellent
-
Prepare the Oil Phase:
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Dissolve the desired concentration of this compound in a suitable carrier oil (e.g., mineral oil, coconut oil) at a 1:10 ratio (active:carrier oil).
-
Add a fixative, such as isopropyl myristate, at 5% (w/w) of the total oil phase.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, mix distilled water with a non-ionic emulsifier (e.g., Tween 80) at a concentration of 2-5% (w/w) of the total formulation.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously homogenizing using a high-shear mixer.
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Continue homogenization for 5-10 minutes until a stable, milky-white emulsion is formed.
-
-
Characterization:
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Visually inspect the emulsion for phase separation.
-
Measure the droplet size using dynamic light scattering (DLS) to ensure uniformity.
-
Protocol 2: Arm-in-Cage Repellency Bioassay
-
Subject Preparation: Recruit human volunteers and ensure they have not used any scented products on the day of the test.
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Application: Apply a standard amount (e.g., 1 mL) of the repellent formulation evenly to a defined area on the volunteer's forearm. The other arm can be used as a control (untreated or treated with the formulation base without the active).
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Exposure: After a 30-minute acclimation period, the volunteer will insert their treated arm into a cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti) for a set duration (e.g., 3 minutes).
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Data Collection: Record the number of mosquitoes that land on and/or probe the treated skin during the exposure period.
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Protection Time: Repeat the exposure at 30-minute intervals until the repellent fails (e.g., two or more bites are received in a single exposure). The time to failure is the complete protection time.
Protocol 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatility Analysis
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Sample Preparation: Apply a known amount of the repellent formulation onto a standard surface (e.g., filter paper) and place it in a sealed headspace vial.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 30 °C) for a specific time to allow the volatile compounds to partition into the headspace.
-
Sampling: A heated, gas-tight syringe is used to automatically withdraw a sample of the headspace gas.
-
GC-MS Analysis: The headspace sample is injected into the GC-MS system. The compounds are separated based on their boiling points and identified by their mass spectra.[3]
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Quantification: The peak area of this compound in the chromatogram is proportional to its concentration in the headspace, providing a measure of its volatility from the formulation.
Visualizations
Caption: Troubleshooting workflow for short repellent duration.
Caption: Experimental workflow for repellent formulation development.
Caption: Hypothetical signaling pathway for repellent action.
References
Technical Support Center: Enhancing the Long-Term Efficacy of 4(15),11-Oppositadien-1-ol Repellents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term efficacy of 4(15),11-Oppositadien-1-ol repellents in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, testing, and evaluation of this compound based repellents.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Repellency Results | Formulation Instability: The active ingredient, this compound, may be degrading due to exposure to air, light, or incompatible formulation components. | - Prepare fresh formulations for each experiment.- Store stock solutions and formulations in amber vials, protected from light.- Conduct stability studies of the formulation under experimental conditions. |
| Inconsistent Application: Uneven application of the repellent on the test surface (e.g., skin, fabric) can lead to variable protection times. | - Use a calibrated micropipette or syringe for precise application.- Ensure a uniform spread of the formulation over the entire test area. | |
| High Volatility of Active Ingredient: this compound, being a sesquiterpenoid alcohol, is likely to be volatile, leading to rapid evaporation and loss of efficacy. | - Consider controlled-release formulations such as microencapsulation or nanoemulsions to reduce the evaporation rate.[1][2]- Incorporate a fixative or carrier oil in the formulation to slow down the release of the active ingredient. | |
| Short Duration of Protection | Rapid Evaporation: The inherent volatility of the sesquiterpenoid leads to a short complete protection time (CPT). | - Increase the concentration of this compound in the formulation, but be mindful of potential skin irritation or toxicity.- Investigate polymeric microcapsules, nanoemulsions, or solid lipid nanoparticles to achieve a controlled release.[1][2] |
| Environmental Factors: High temperature, humidity, and air currents can accelerate the evaporation of the repellent. | - Standardize and control environmental conditions during laboratory assays.- For field trials, record and report environmental conditions to account for their impact on efficacy. | |
| Skin Irritation or Sensitization | High Concentration of Active Ingredient: The concentration of this compound may be too high for direct skin application. | - Conduct dose-response studies to determine the minimum effective concentration.- Perform skin sensitization and irritation tests according to established guidelines. |
| Formulation Excipients: Other components in the formulation may be causing skin irritation. | - Test the vehicle (formulation without the active ingredient) as a negative control in skin sensitivity assays.- Use excipients that are known to be safe for topical application. | |
| Difficulty in Replicating Published Results | Differences in Experimental Protocols: Variations in test methodologies, insect species or strain, and environmental conditions can lead to different outcomes. | - Adhere strictly to standardized protocols such as those from the WHO or EPA for repellent testing.- Ensure the insect population used for testing is healthy, of a consistent age, and properly starved before the assay. |
| Purity of this compound: The purity of the compound can affect its efficacy. | - Verify the purity of the this compound sample using appropriate analytical techniques (e.g., GC-MS). |
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: What are the best practices for storing this compound and its formulations?
A1: this compound, as a terpenoid compound, is susceptible to degradation from heat, light, and oxidation. Store the pure compound and its formulations in airtight, amber glass containers at low temperatures (e.g., 4°C) to minimize degradation. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: What solvents are suitable for dissolving this compound?
Q3: How can I improve the stability of my this compound formulation?
A3: To enhance stability, consider the following:
-
Antioxidants: The inclusion of antioxidants can prevent oxidative degradation.
-
Encapsulation: Microencapsulation or nanoencapsulation can protect the active ingredient from environmental factors and control its release.[1][2]
-
pH Optimization: If the formulation is an emulsion, optimizing the pH can improve stability.
Efficacy and Testing
Q4: What is the expected complete protection time (CPT) for this compound?
A4: Currently, there is a lack of publicly available data on the complete protection time of this compound. The CPT will depend on several factors, including its intrinsic activity, concentration, formulation, the insect species being tested, and environmental conditions. It is recommended to perform dose-response studies to determine the CPT for your specific formulation and target insect.
Q5: Which insect species should I use for testing the repellency of this compound?
A5: The choice of insect species should be guided by the target application of the repellent. Common species for laboratory testing include Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. It is advisable to test against multiple species as repellent efficacy can vary.
Q6: What are the key parameters to control during an arm-in-cage repellency assay?
A6: To ensure the reliability and reproducibility of your results, it is important to control:
-
Mosquito Population: Use a standardized number of female mosquitoes of a specific age and ensure they are properly starved.
-
Environmental Conditions: Maintain constant temperature, humidity, and light conditions.
-
Application: Apply a precise and uniform amount of the repellent formulation to a defined area of the skin.
-
Exposure Time: Adhere to a strict schedule of exposure and observation periods.
Mechanism of Action
Q7: How does this compound likely repel insects?
A7: The exact mechanism of action for this compound is not well-defined. However, like many other sesquiterpenoids, it is believed to interact with the insect's olfactory system.[3] This could involve activating or inhibiting specific odorant receptors (ORs) on the antennae of insects, leading to a behavioral response of avoidance.[1][4][5][6] Insect ORs are ligand-gated ion channels, and their interaction with repellents can disrupt the insect's ability to locate a host.[5]
Experimental Protocols
Arm-in-Cage Repellency Assay
This protocol is a generalized procedure for determining the Complete Protection Time (CPT) of a topical repellent formulation.
1. Materials:
-
Test cages (e.g., 40x40x40 cm)
-
200-250 nulliparous, 5-10 day old female mosquitoes (e.g., Aedes aegypti), starved for 12-18 hours with access to water.
-
Test formulation of this compound.
-
Control formulation (vehicle without the active ingredient).
-
Positive control (e.g., 15-20% DEET solution).
-
Human volunteers.
-
Micropipettes or syringes for application.
-
Timer.
2. Procedure:
-
Apply a standardized volume (e.g., 1 mL) of the test formulation evenly to the forearm of a volunteer, from the wrist to the elbow. The other arm can be used for the control or positive control.
-
Allow the formulation to dry for a specified period (e.g., 30 minutes).
-
Insert the treated forearm into the cage containing the mosquitoes for a fixed exposure period (e.g., 3 minutes).
-
Observe for the first mosquito landing and/or probing.
-
If no bites occur, remove the arm and repeat the exposure every 30 minutes until the first confirmed bite.
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
Volatility and Stability Assessment
A basic protocol to assess the volatility and stability of a formulation.
1. Materials:
-
Glass vials.
-
Analytical balance.
-
Oven or incubator.
-
UV light source.
-
GC-MS for quantitative analysis.
2. Procedure for Volatility:
-
Add a known amount of the repellent formulation to a pre-weighed glass vial.
-
Place the open vial in a controlled environment (e.g., 25°C, 50% RH).
-
Measure the weight of the vial at regular intervals (e.g., every hour) to determine the rate of evaporation.
3. Procedure for Stability:
-
Prepare multiple samples of the formulation in glass vials.
-
Expose the samples to different conditions:
-
Elevated temperature (e.g., 40°C, 50°C).
-
UV light.
-
Control (dark, room temperature).
-
-
At set time points (e.g., 24, 48, 72 hours), analyze the concentration of this compound in the samples using a validated analytical method like GC-MS to determine the degradation rate.
Visualizations
Caption: Workflow for evaluating the efficacy of this compound repellents.
Caption: Hypothesized pathway for insect repellency by sesquiterpenoid alcohols.
References
- 1. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution of 4(15),11-Oppositadien-1-ol with other terpenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of terpenes, with a specific focus on resolving the co-elution of 4(15),11-Oppositadien-1-ol with other sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: I am observing a broad or shouldered peak in the sesquiterpene region of my chromatogram. How can I confirm if this is due to the co-elution of this compound with other terpenes?
A1: Co-elution of structurally similar sesquiterpenoids is a common challenge in GC-MS analysis of essential oils and other complex mixtures. To confirm co-elution, you can employ the following strategies:
-
Mass Spectral Deconvolution: Examine the mass spectrum across the peak. If the spectrum changes from the leading edge to the tailing edge, it is a strong indication of multiple components. Deconvolution software can help separate the mass spectra of co-eluting compounds.[1]
-
Use of Retention Indices: Compare the Kovats retention index (RI) of your peak with literature values for this compound and other sesquiterpenes on a similar column. Co-elution is likely if multiple compounds have similar RIs.
-
Analysis on a Column of Different Polarity: A common technique to resolve co-eluting peaks is to re-analyze the sample on a GC column with a different stationary phase polarity (e.g., a polar Carbowax-type column if you are currently using a non-polar DB-5 type column). Compounds that co-elute on one column may separate on another.
Q2: Which terpenes are most likely to co-elute with this compound?
Troubleshooting Guide: Resolving Co-elution of this compound
If you have confirmed or suspect co-elution, the following troubleshooting steps can help you resolve the issue.
Method 1: Optimization of Gas Chromatography (GC) Parameters
Optimizing your existing GC method is often the simplest and quickest approach.
Problem: Poor separation of sesquiterpene alcohols.
Solution:
-
Modify the Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) in the elution range of sesquiterpenes can improve separation.
-
Select an Appropriate GC Column: If you are using a non-polar column (e.g., DB-5, HP-5), consider using a more polar column like a wax-type column (e.g., Carbowax 20M) which can provide different selectivity for polar analytes like alcohols.
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency.
Quantitative Data Summary
The following table provides Kovats Retention Indices (RI) for several sesquiterpene alcohols on different types of GC columns. This data can be used to predict potential co-elution and to confirm the identity of separated peaks.
| Compound | CAS Number | Formula | Kovats RI (Non-Polar Column, e.g., DB-5) | Kovats RI (Polar Column, e.g., Carbowax 20M) |
| opposita-4(15),7(11)-dien-1β-ol | Not Available | C₁₅H₂₄O | 1620 | Not Available |
| β-Eudesmol | 473-15-4 | C₁₅H₂₆O | 1649 | 2248[2] |
| Viridiflorol | 552-02-3 | C₁₅H₂₆O | 1630 | Not Available |
| Spathulenol | 6750-60-3 | C₁₅H₂₄O | 1578 | 2150 |
| Caryophyllene oxide | 1139-30-6 | C₁₅H₂₄O | 1582 | 1985 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Sesquiterpenes
This protocol provides a general procedure for the analysis of sesquiterpenes in essential oils or other extracts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions:
-
Column:
-
Non-polar: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 4 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 1:50).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500.
Data Analysis:
-
Identify compounds by comparing their mass spectra and calculated Kovats Retention Indices with reference libraries (e.g., NIST, Wiley) and literature data.
Protocol 2: Trimethylsilylation (TMS) Derivatization of this compound
Derivatization of the hydroxyl group of this compound to a less polar trimethylsilyl (B98337) ether can alter its retention time and improve peak shape, aiding in its separation from other co-eluting terpenes.[3][4]
Reagents and Materials:
-
Dried sample extract containing this compound.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Pyridine (B92270) (anhydrous).
-
Reaction vial (e.g., 2 mL autosampler vial with insert).
-
Heating block or oven.
Procedure:
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70 °C for 30 minutes.[6]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized sample.
Note: It is crucial to work under anhydrous conditions as silylating reagents are sensitive to moisture.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution issues.
References
- 1. essentialoilsforhealing.com [essentialoilsforhealing.com]
- 2. The Kovats Retention Index: 2-(Decahydro-4a-methyl-1-methylenenaphthalen-7-yl)-propan-2-ol (C15H26O) [pherobase.com]
- 3. Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4(15),11-Oppositadien-1-ol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solvent composition for the extraction of the sesquiterpenoid alcohol, 4(15),11-Oppositadien-1-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful extraction and isolation.
Understanding this compound Properties for Solvent Selection
The selection of an appropriate solvent system is critical for the efficient extraction of this compound. The chemical properties of this sesquiterpenoid alcohol indicate that it is a non-polar compound.[1] Key calculated properties that inform solvent choice include:
-
Octanol/Water Partition Coefficient (logP_oct/wat_): 3.696[1]
-
Log10 of Water Solubility (log10WS): -4.25[1]
A high logP value and very low water solubility strongly suggest that non-polar solvents or binary mixtures with a high proportion of a non-polar component will be most effective for extraction.
Data Presentation: Impact of Solvent Polarity on Extraction Yield
| Solvent System | Polarity | Typical Target Compounds | General Extraction Yield (%) | Reference |
| Hexane (B92381) | Non-polar | Lipids, Waxes, Terpenes | 3.4 | [2] |
| Dichloromethane | Moderately Polar | Terpenes, Less Polar Compounds | 2.8 | [2] |
| Acetone | Polar Aprotic | Phenolics, Flavonoids, Waxes | 1.9 - 3.6 | [2][3] |
| Ethanol (70-100%) | Polar Protic | Phenolics, Flavonoids, Alkaloids | 10.5 (for 70% EtOH) | [3] |
| Water | Highly Polar | Sugars, Polar Glycosides | 2.25 | [3] |
Note: The yield is highly dependent on the plant matrix, extraction method, and specific target compound. For a non-polar sesquiterpenoid alcohol like this compound, solvents like hexane or dichloromethane, or mixtures with these, are predicted to be more effective than highly polar solvents.
Experimental Protocols
A detailed methodology for the extraction and isolation of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific plant material and available laboratory equipment.
Protocol 1: Solvent Extraction and Fractionation
Objective: To extract and perform an initial fractionation of this compound from a plant matrix.
Materials:
-
Dried and powdered plant material
-
Hexane
-
Ethyl Acetate (B1210297)
-
Methanol
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica (B1680970) gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Maceration:
-
Soak the dried, powdered plant material in hexane at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture and collect the hexane extract.
-
Repeat the extraction process two more times with fresh hexane.
-
-
Concentration:
-
Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.
-
-
Liquid-Liquid Partitioning (Optional):
-
For further purification, the crude hexane extract can be partitioned between hexane and a more polar immiscible solvent (e.g., acetonitrile) to remove highly non-polar compounds.
-
-
Column Chromatography:
-
Prepare a silica gel column using hexane as the mobile phase.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate (e.g., 99:1, 95:5, 90:10 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Isolation:
-
Combine the fractions containing the pure compound and evaporate the solvent to yield isolated this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Troubleshooting Guide
This troubleshooting guide addresses common issues that may arise during the extraction and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: The plant material is not sufficiently dried or finely ground. | Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the surface area for solvent contact. |
| Suboptimal Solvent Choice: The solvent is too polar to efficiently solubilize the non-polar target compound. | Based on the high logP of this compound, use non-polar solvents like hexane, heptane, or cyclopentane. Consider mixtures with slightly more polar solvents like ethyl acetate to optimize solubility. | |
| Insufficient Extraction Time or Temperature: The extraction duration or temperature is not adequate for complete extraction. | Increase the extraction time or perform the extraction at a slightly elevated temperature (e.g., 40-50°C) to enhance solubility and diffusion. However, be cautious of potential degradation of thermolabile compounds. | |
| Poor Separation in Column Chromatography | Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, leading to co-elution or poor migration of the compound. | Start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane. Use TLC to determine the optimal solvent system for separation before running the column. |
| Column Overloading: Too much crude extract is loaded onto the column, exceeding its separation capacity. | Use an appropriate amount of crude extract for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude extract to silica gel by weight. | |
| Compound Degradation | Exposure to Heat, Light, or Air: Sesquiterpenoids can be sensitive to environmental conditions. | Perform extraction and purification steps at controlled temperatures, protect samples from direct light, and consider working under an inert atmosphere (e.g., nitrogen) if the compound is prone to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for extracting this compound?
A1: Given its high non-polarity (logP ≈ 3.7), the best starting solvents would be non-polar ones such as hexane, n-heptane, or petroleum ether. You can then optimize the extraction by creating binary solvent mixtures with a slightly more polar solvent like ethyl acetate to fine-tune the polarity.
Q2: How can I improve the purity of my final product?
A2: Purity can be improved by employing multiple chromatographic steps. After initial purification on a silica gel column, you could use another chromatographic technique with a different stationary phase (e.g., Sephadex LH-20) or a different mobile phase system. Recrystallization, if the compound is solid, is also an excellent final purification step.
Q3: My TLC shows several spots very close to each other. How can I improve their separation?
A3: To improve TLC separation, you can try developing the plate in a less polar solvent system. You can also try two-dimensional TLC, where the plate is developed in one solvent system, dried, rotated 90 degrees, and then developed in a second, different solvent system. For column chromatography, a shallower solvent gradient during elution will improve the separation of compounds with similar polarities.
Q4: Can I use a Soxhlet extractor for this compound?
A4: While Soxhlet extraction can be very efficient, the continuous heating of the solvent might lead to the degradation of thermally sensitive compounds. It is advisable to first assess the thermal stability of this compound. Maceration at room temperature is a gentler method to start with.
Q5: What analytical techniques are suitable for identifying and quantifying this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds like sesquiterpenoid alcohols.[4][5][6][7] The compound can be identified by comparing its mass spectrum and retention index with those in a library or a known standard. For quantification, an internal standard method with GC-FID (Flame Ionization Detector) is often used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation of the isolated compound.
References
- 1. Opposita-4(15),11-dien-1-«beta»-ol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves | MDPI [mdpi.com]
- 3. Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Efficacy of 4(15),11-Oppositadien-1-ol and Other Natural Insect Repellents: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the insect repellent efficacy of 4(15),11-Oppositadien-1-ol alongside other prominent natural insect repellents. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies of key assays, and a visualization of the discovery process for novel repellent compounds.
Introduction to this compound
This compound is a sesquiterpenoid alcohol found in the essential oils of various plants. While research on the isolated compound is limited, its presence in plants with known insect repellent properties, such as Tarchonanthus camphoratus, suggests its potential as a natural insect repellent. This guide aims to contextualize its potential efficacy by comparing it with established natural repellents.
Quantitative Comparison of Natural Insect Repellents
The following table summarizes the efficacy of various natural insect repellents based on available scientific literature. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, concentrations, and target insect species.
| Repellent/Essential Oil | Key Active Compound(s) | Concentration Tested | Target Insect Species | Efficacy Metric | Source(s) |
| Essential Oil of Tarchonanthus camphoratus | Contains this compound | 0.12% in an acrylic gel | Aedes aegypti, Culex quinquefasciatus, Anopheles gambiae | Total disorienting action for the first 90 minutes.[1] | [1] |
| Oil of Lemon Eucalyptus (OLE) | p-menthane-3,8-diol (PMD) | 30% OLE (containing 65% PMD) | Aedes spp., Anopheles spp. | > 7 hours of protection. | [2] |
| 2-Undecanone | 2-Undecanone | Not specified | Mosquitoes and Ticks | Up to 5 hours of mosquito repellence and 2 hours of tick protection.[3][4] | [3][4] |
| Citronella Oil | Citronellal, Geraniol | 5% | Aedes albopictus | Repellency decreased from 97.9% at 0 hours to 57.7% at 2 hours.[5] | [5] |
| Geraniol | Geraniol | 25% in a formulation | Aedes albopictus | 2.8 hours of protection.[6] | [6] |
Experimental Protocols: The Arm-in-Cage Method
A standard and widely accepted method for evaluating the efficacy of topical insect repellents is the "Arm-in-Cage" bioassay. This in vivo test provides quantifiable data on the complete protection time (CPT) offered by a repellent formulation against host-seeking mosquitoes.
Objective: To determine the duration of complete protection of a topical repellent against mosquito bites under laboratory conditions.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)
-
A colony of host-seeking, adult female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), typically 200 individuals per cage.
-
Test repellent formulation and a control substance (e.g., the base formulation without the active ingredient).
-
Human volunteers.
-
Protective gloves.
-
Timer.
Procedure:
-
Volunteer Preparation: A predetermined amount of the repellent formulation is applied evenly to a defined area on a volunteer's forearm (e.g., from elbow to wrist). The hand is covered with a protective glove. The other arm may be used as a control or for a different test substance.
-
Exposure: At set intervals (e.g., every 30 or 60 minutes) post-application, the volunteer inserts the treated forearm into the cage of mosquitoes for a fixed period (e.g., 3 minutes).
-
Observation: During the exposure period, the number of mosquitoes that land on and/or bite the treated skin is recorded.
-
Endpoint Determination: The test for a specific repellent is concluded when a predetermined number of bites occur within a single exposure period (e.g., the first confirmed bite, often defined as one bite followed by another in the same or next exposure).
-
Data Recording: The Complete Protection Time (CPT) is recorded as the time from the application of the repellent until the endpoint is reached. Longer CPT values indicate higher repellent efficacy.
-
Ethical Considerations: All protocols involving human subjects must be approved by a relevant institutional review board or ethics committee.
Visualization of a Natural Product Discovery Workflow
The discovery of novel insect repellents from natural sources often follows a systematic process known as bioassay-guided fractionation. This workflow allows researchers to isolate and identify the specific active compounds within a complex plant extract.
References
- 1. natural1.it [natural1.it]
- 2. US20030124165A1 - Insect repellent composition comprising tarchonanthus comphoratus and repellency enhancer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Oppositane Sesquiterpenoids: A Comparative Guide
Comparative Bioactivity of Oppositane Sesquiterpenoids
The bioactivity of sesquiterpenoids, a diverse class of 15-carbon isoprenoids, has been a subject of significant interest in the quest for new therapeutic agents. Marine organisms, in particular, are a rich source of unique sesquiterpenoid structures with promising pharmacological activities, including cytotoxic and anti-inflammatory effects. The oppositane skeleton is a characteristic feature of a variety of marine natural products. Although direct comparative studies on the bioactivity of 4(15),11-Oppositadien-1-ol isomers are lacking, research on related oppositane sesquiterpenoids provides valuable insights into their potential.
Below is a summary of the cytotoxic and anti-inflammatory activities of representative oppositane sesquiterpenoids.
| Compound | Bioactivity | Cell Line / Model | IC50 / Inhibition |
| Oppositol | Cytotoxicity | P388 murine leukemia cells | IC50: 1.5 µg/mL |
| (-)-T-muurolol | Cytotoxicity | A549 (human lung carcinoma) | IC50: 28.4 µM |
| HT-29 (human colon adenocarcinoma) | IC50: 35.1 µM | ||
| 1-Hydroxy-allo-aromadendrene | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | NO production inhibition: 45.3% at 50 µM |
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, detailed experimental protocols are essential. The following are standard methodologies for assessing the cytotoxic and anti-inflammatory activities of natural compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[5][6][7][8][9]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication in scientific research. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in inflammation and a typical workflow for natural product bioactivity screening.
Caption: NF-κB Signaling Pathway in Inflammation.[10][11][12][13][14]
Caption: Experimental Workflow for Natural Product Bioactivity Screening.[15][16][17][18][19]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.5.2. Nitric Oxide (NO) Inhibition Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures [mdpi.com]
- 16. benthamscience.com [benthamscience.com]
- 17. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. hilarispublisher.com [hilarispublisher.com]
Comparative Analysis of the Repellent Spectrum of 4(15),11-Oppositadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential repellent spectrum of 4(15),11-Oppositadien-1-ol, a naturally occurring sesquiterpenoid, against established synthetic insect repellents. Due to the limited direct research on the isolated compound, this analysis leverages data from studies on essential oils where it is a constituent, particularly from guava (Psidium guajava) leaves.
Executive Summary
This compound is a sesquiterpenoid alcohol found in various plants, including guava, a plant recognized for its insect-repellent properties.[1][2] While direct quantitative data on the repellent efficacy of isolated this compound is not extensively documented in publicly available research, the known repellent activity of guava leaf essential oil suggests its potential as a repellent. This guide synthesizes available information to provide a preliminary comparative perspective against DEET, Picaridin, and IR3535.
Data Presentation: Repellent Efficacy
The following table summarizes the known repellent spectrum of guava leaf essential oil, which contains this compound, and compares it with leading synthetic repellents. It is important to note that the efficacy of the essential oil is a result of the synergistic or additive effects of its various components, and the specific contribution of this compound is yet to be fully elucidated.
| Repellent Agent | Active Concentration | Target Pests | Protection Time (Hours) | Reference |
| Guava Leaf Essential Oil (containing this compound) | 2.5% - 5.0% | Anopheles minimus, Anopheles epiroticus, Culex quinquefasciatus | Not specified in hours, but demonstrated significant escape rates in excito-repellency assays.[3][4] | [3][4] |
| DEET | 15% - 30% | Mosquitoes (various species), Ticks, Fleas, Chiggers, Biting Flies | Up to 5-8 hours.[5][6] | [5][6] |
| Picaridin | 20% | Mosquitoes (various species), Ticks, Biting Flies | Up to 8 hours | - |
| IR3535 | 20% | Mosquitoes (various species), Ticks, Biting Flies | Up to 8 hours | - |
Experimental Protocols
The evaluation of insect repellents requires standardized and rigorous experimental protocols to ensure the reliability and comparability of data. The following are detailed methodologies for key experiments commonly cited in repellent efficacy studies, based on guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA).
Arm-in-Cage Test for Mosquito Repellency
This laboratory-based method is a standard for assessing the complete protection time of a topically applied repellent against biting mosquitoes.
Objective: To determine the duration of complete protection provided by a repellent formulation against mosquito bites under controlled laboratory conditions.
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol (B145695) or the formulation's base without the active ingredient)
-
Cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti or Anopheles gambiae).
-
Human volunteers (screened for ethical considerations and informed consent obtained).
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours before the test.
-
Application of Repellent: A precise amount of the test repellent (e.g., 1 mL) is applied evenly to a defined area of a volunteer's forearm (e.g., 250 cm²). The other forearm can be used as a control or for testing another repellent.
-
Exposure: At predetermined intervals (e.g., every 30 minutes), the treated forearm is exposed to the caged mosquitoes for a fixed period (e.g., 3 minutes).
-
Endpoint Determination: The test is concluded for a specific repellent when the first mosquito lands and bites (or lands and probes, depending on the protocol). The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
-
Data Analysis: The CPTs for the test repellent are recorded and averaged across multiple volunteers and replicates.
Excito-Repellency Chamber Test
This method is used to differentiate between the spatial repellent (non-contact) and irritant (contact) effects of a volatile chemical.
Objective: To assess the ability of a chemical to repel mosquitoes from a distance and to induce an escape response upon contact.
Materials:
-
Excito-repellency chamber (a box with two chambers connected by a tunnel, allowing insects to move from the treated to the untreated chamber).
-
Test chemical impregnated on a substrate (e.g., filter paper).
-
Control substrate (treated with solvent only).
-
A known number of healthy, non-blood-fed female mosquitoes.
-
Aspirator for handling mosquitoes.
-
Timer.
Procedure:
-
Chamber Setup: The treated substrate is placed in one chamber, and the control substrate is placed in the other.
-
Mosquito Introduction: A known number of mosquitoes (e.g., 50) are introduced into the treated chamber.
-
Observation: The number of mosquitoes that move from the treated chamber to the untreated chamber is recorded at regular intervals over a specific period (e.g., 30 minutes).
-
Data Analysis: The percentage of mosquitoes that escape from the treated chamber is calculated and compared to the control setup. This provides a measure of the repellent and/or irritant effect of the test chemical.
Mandatory Visualizations
Experimental Workflow for Repellent Efficacy Testing
Caption: Workflow for Arm-in-Cage Repellent Efficacy Testing.
Putative Signaling Pathway for Olfactory Repellency
The precise mechanism of action for this compound is not yet known. However, insect repellents generally act on the olfactory system. The following diagram illustrates a generalized signaling pathway for how a repellent molecule might be detected by an insect's olfactory receptor neurons.
Caption: Generalized Olfactory Signaling Pathway for Insect Repellency.
Conclusion
This compound, as a component of guava leaf essential oil, shows promise as a potential insect repellent. However, further research is imperative to isolate the compound and conduct rigorous, standardized bioassays to determine its specific repellent spectrum, efficacy, and mechanism of action. Comparative studies against DEET, Picaridin, and IR3535 using the pure compound will be crucial for its potential development as a commercial repellent. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
A Comparative Guide to 4(15),11-Oppositadien-1-ol: Evaluating the Natural Product in the Absence of a Synthetic Counterpart
An Important Note on the Unavailability of Synthetic 4(15),11-Oppositadien-1-ol:
To provide a transparent and accurate guide for researchers, scientists, and drug development professionals, it is crucial to first address the current state of knowledge regarding this compound. A comprehensive review of the scientific literature reveals a notable absence of a reported total chemical synthesis for this sesquiterpenoid. Consequently, a direct head-to-head comparison between a synthetic and a natural version of this compound is not feasible at this time. This guide will therefore focus on presenting the available experimental data for the naturally occurring this compound, while highlighting the significant research opportunity that the synthesis and evaluation of its synthetic counterpart represents.
Physicochemical and Spectroscopic Data of Natural this compound
Natural this compound is a sesquiterpenoid alcohol, a class of 15-carbon isoprenoids that are common secondary metabolites in plants.[1] It has been identified as a component of the essential oils of various plant species, including those from the Helichrysum genus, commonly known as "everlasting flowers." The physicochemical properties of this compound, derived from both experimental and computational methods, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | Cheméo |
| Molecular Weight | 220.35 g/mol | Cheméo |
| logP (Octanol/Water Partition Coefficient) | 3.696 | Crippen Calculated Property[2] |
| Normal Boiling Point (Predicted) | 647.69 K | Joback Calculated Property[2] |
| Non-polar Retention Index (Inp) | 1642.00 | NIST[2] |
Note: Some of the data presented are based on computational predictions and should be confirmed by experimental analysis of the purified compound.
Experimental Protocols: Extraction and Analysis of Natural this compound
The primary method for obtaining this compound is through the extraction of essential oils from its natural plant sources. A generalized protocol for this process is detailed below.
Protocol 1: Hydrodistillation for Essential Oil Extraction
This method is widely used for the extraction of volatile compounds from plant materials.
Materials:
-
Aerial parts (flowers, leaves, stems) of a source plant (e.g., Helichrysum species)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried plant material to a coarse powder.
-
Place a known quantity of the powdered plant material into a round-bottom flask.
-
Add distilled water to the flask, typically in a 1:10 (w/v) ratio of plant material to water.
-
Connect the flask to the Clevenger apparatus and a condenser.
-
Heat the mixture to boiling using a heating mantle.
-
Continue the distillation for a period of 3-4 hours, or until no more essential oil is collected.
-
Collect the essential oil layer from the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
-
Analyze the chemical composition of the essential oil using GC-MS to identify and quantify the presence of this compound.
Biological Activity: A Focus on Essential Oils
The biological activities of essential oils containing this compound have been investigated, though data on the pure, isolated compound is limited. The reported activities are generally attributed to the synergistic effects of the various terpenoid constituents.
| Biological Activity | Description | Source |
| Repellent | The volatile nature of sesquiterpenoids like this compound suggests a role in plant defense, potentially acting as a repellent against herbivores and pests.[3] | Biosynth[3] |
| Antimicrobial | Essential oils from Helichrysum species have demonstrated antimicrobial activity against a range of bacteria and fungi. The specific contribution of this compound to this activity requires further investigation with the pure compound. |
Note: The table summarizes activities reported for essential oils rich in sesquiterpenoids. Further studies are needed to determine the specific activity of purified this compound.
Potential Signaling Pathways
While the precise molecular targets and signaling pathways of this compound have not been elucidated, its potential as a repellent and antimicrobial agent suggests possible interactions with pathways related to chemosensation in insects or cell membrane integrity in microbes. A hypothetical signaling pathway for a repellent effect is illustrated below as a conceptual framework.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Insect Repellent Efficacy of 4(15),11-Oppositadien-1-ol Against Specific Mosquito Species: A Comparative Guide
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for efficacy data on the sesquiterpenoid 4(15),11-Oppositadien-1-ol as an insect repellent against specific mosquito species have yielded no publicly available studies. The information presented in this guide is therefore a template for the evaluation of this compound. The tables, protocols, and diagrams provided are based on established methodologies for testing insect repellents and should be adapted and populated with experimental data once generated.
Comparative Efficacy Data
The following tables are designed to summarize the quantitative data from potential future studies on the repellent efficacy of this compound. These tables will allow for a clear and direct comparison with established insect repellents such as DEET and Picaridin.
Table 1: Repellency of this compound and Other Compounds Against Aedes aegypti
| Compound | Concentration (%) | Protection Time (minutes) | Biting Rate (%) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| DEET | 25 | 480 | <5 | [Placeholder] |
| Picaridin | 20 | 420 | <5 | [Placeholder] |
| Control (Ethanol) | - | 0 | 95 | [Placeholder] |
Table 2: Repellency of this compound and Other Compounds Against Anopheles gambiae
| Compound | Concentration (%) | Protection Time (minutes) | Biting Rate (%) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| DEET | 25 | 540 | <5 | [Placeholder] |
| Picaridin | 20 | 480 | <5 | [Placeholder] |
| Control (Ethanol) | - | 0 | 98 | [Placeholder] |
Table 3: Repellency of this compound and Other Compounds Against Culex quinquefasciatus
| Compound | Concentration (%) | Protection Time (minutes) | Biting Rate (%) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| DEET | 25 | 450 | <5 | [Placeholder] |
| Picaridin | 20 | 390 | <5 | [Placeholder] |
| Control (Ethanol) | - | 0 | 92 | [Placeholder] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard experimental protocols for evaluating the efficacy of insect repellents.
Rearing of Mosquitoes
-
Species: Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus.
-
Rearing Conditions: Mosquitoes are to be reared in a controlled environment at 27±2°C and 80±5% relative humidity with a 12:12 hour light:dark photoperiod.
-
Larval Diet: A mixture of dog food and yeast (3:1).
-
Adult Diet: 10% sucrose (B13894) solution provided ad libitum. For egg production, female mosquitoes will be provided with a blood meal from a suitable source, following ethical guidelines.
Arm-in-Cage Test
-
Objective: To determine the complete protection time of the test compound.
-
Procedure:
-
A known area of a human volunteer's forearm is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). The other forearm is treated with the solvent alone to serve as a control.
-
The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes (typically 50-100).
-
The time to the first confirmed bite is recorded.
-
The test is repeated at 30-minute intervals until two bites are confirmed in a single exposure period, or one bite is confirmed in two consecutive exposure periods.
-
-
Ethical Considerations: All studies involving human subjects must be approved by an institutional review board, and all volunteers must provide informed consent.
Y-Tube Olfactometer Bioassay
-
Objective: To assess the spatial repellency of the test compound.
-
Apparatus: A glass Y-tube olfactometer.
-
Procedure:
-
A stream of clean, humidified air is passed through each arm of the Y-tube.
-
One arm is treated with the test compound, and the other arm serves as a control (containing the solvent).
-
A single adult female mosquito is released at the base of the Y-tube.
-
The mosquito's choice of arm is recorded. A choice is considered made when the mosquito moves a set distance into one of the arms.
-
The experiment is repeated with a large number of mosquitoes to ensure statistical significance.
-
Mandatory Visualizations
Experimental Workflow for Repellent Efficacy Testing
Caption: Workflow for mosquito repellent efficacy testing.
Putative Signaling Pathway for Olfactory Repellency
Caption: Hypothetical olfactory signaling pathway for repellency.
Comparing the cost-effectiveness of 4(15),11-Oppositadien-1-ol and synthetic repellents
For researchers, scientists, and drug development professionals, the quest for effective and economical insect repellents is a continuous endeavor. While synthetic compounds have long dominated the market, there is a growing interest in the potential of natural alternatives. This guide provides an objective comparison of the cost-effectiveness of 4(15),11-Oppositadien-1-ol, a representative natural terpenoid, and leading synthetic repellents, supported by experimental data and detailed methodologies.
While direct repellent activity data for the isolated compound this compound is limited in publicly available research, it belongs to the class of terpenoid alcohols which are major constituents of many essential oils known for their insect-repellent properties. Therefore, this comparison will evaluate the efficacy and cost of essential oils rich in similar compounds against the most common synthetic repellents: N,N-Diethyl-meta-toluamide (DEET), Picaridin, and Ethyl butylacetylaminopropionate (IR3535).
Data Presentation: Efficacy and Cost Comparison
The following table summarizes the available quantitative data on the repellent efficacy, typically measured as Complete Protection Time (CPT), and the associated cost considerations for both natural and synthetic repellents.
| Repellent Active Ingredient | Concentration | Complete Protection Time (CPT) Against Aedes aegypti (hours) | Estimated Bulk Cost | Key Considerations |
| Natural Repellents (Essential Oils) | ||||
| Oil of Lemon Eucalyptus (p-menthane-3,8-diol, PMD) | 30% | ~6 | Moderate | CDC-recognized alternative to DEET. Shorter protection time than DEET at similar concentrations.[1][2] |
| Citronella Oil | 5-10% | < 2 | Low | High volatility leads to short protection time. Often requires frequent reapplication.[3][4] |
| Clove Oil | 10% | > 1.5 | Moderate to High | Can provide over an hour of protection.[5][6] |
| Geraniol | 10% | > 1 | Moderate | Demonstrated efficacy for over one hour in studies.[5] |
| Cinnamon Oil | 10% | > 1 | Moderate to High | Shows promise with over an hour of protection.[5] |
| Synthetic Repellents | ||||
| DEET | 15-30% | 8 - 12 | Low to Moderate | "Gold standard" with extensive efficacy and safety data. Can damage plastics and synthetic fabrics.[2][7][8][9] |
| Picaridin (Icaridin) | 20% | 8 - 10 | Moderate | Comparable efficacy to DEET without the strong odor or plastic-damaging properties.[2][4][8][10] |
| IR3535 | 20% | 4 - 8 | Moderate | Good safety profile, particularly for children. Generally has a shorter protection time than DEET and Picaridin.[2][4][8][11] |
Experimental Protocols
The efficacy of insect repellents is primarily determined through standardized laboratory and field bioassays. The "arm-in-cage" test is a widely accepted method for evaluating the Complete Protection Time (CPT) of topically applied repellents.
Arm-in-Cage Repellent Bioassay
Objective: To determine the duration of complete protection from mosquito bites provided by a repellent formulation applied to human skin.
Materials:
-
Test repellent formulation
-
Control substance (e.g., ethanol (B145695) or inert lotion)
-
Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti)
-
Human volunteers
-
Micropipette or syringe for precise application
-
Timer
Procedure:
-
Volunteer Preparation: A defined area of skin on the volunteer's forearm is marked (e.g., 25 cm²). The rest of the arm and hand are protected by a glove.
-
Repellent Application: A precise volume of the test repellent is evenly applied to the marked area of one arm. The corresponding area on the other arm is treated with the control substance.
-
Exposure: The treated forearm is inserted into a cage of mosquitoes for a predetermined period (e.g., 3 minutes).
-
Observation: The number of mosquitoes that land and probe the skin is recorded. If no bites occur, the arm is withdrawn.
-
Re-exposure: The arm is re-exposed to the mosquito cage at regular intervals (e.g., every 15-30 minutes) until the first confirmed bite occurs.
-
Data Analysis: The Complete Protection Time (CPT) is recorded as the time from the initial application of the repellent to the first mosquito bite. The experiment is replicated with multiple volunteers to ensure statistical validity.
Mandatory Visualization
Mosquito Olfactory Signaling Pathway
The sense of smell is crucial for mosquitoes to locate a host. Repellents work by interfering with this process. The following diagram illustrates the general mechanism of odorant detection in mosquitoes and the putative points of intervention for repellents.
Caption: General mosquito olfactory signaling pathway and points of repellent interaction.
Experimental Workflow for Repellent Efficacy Testing
The process of evaluating a novel repellent involves a series of sequential steps, from initial screening to controlled laboratory assays.
Caption: A typical experimental workflow for testing the efficacy of insect repellents.
Concluding Remarks
The cost-effectiveness of an insect repellent is a multifactorial consideration that extends beyond the price of the active ingredient.
-
Synthetic Repellents (DEET, Picaridin, IR3535): These compounds generally offer longer protection times, which can translate to lower application frequency and, therefore, reduced cost-in-use over an extended period.[2][4][8] Their manufacturing processes are well-established, allowing for large-scale production and relatively stable pricing. DEET remains a highly effective and often cost-efficient choice, while Picaridin offers a comparable efficacy with better cosmetic properties and material compatibility, albeit sometimes at a slightly higher price point.[2][10]
-
Natural Repellents (Essential Oils): While the bulk cost of some essential oils can be low, their high volatility and shorter protection times often necessitate more frequent reapplication, potentially increasing the overall cost for sustained protection.[3][4] However, consumer demand for "natural" products may allow for premium pricing in certain market segments. The cost of essential oils is also subject to greater variability due to factors such as plant rarity, yield, and extraction method. The development of advanced formulations, such as microencapsulation, may improve the longevity of natural repellents and enhance their cost-effectiveness in the future.
For researchers and drug development professionals, the choice between synthetic and natural repellents depends on the specific application, target user group, and desired product characteristics. While synthetics currently offer a more robust and cost-effective solution for long-duration protection, ongoing research into the synergistic effects and formulation of essential oil components may yield more competitive natural alternatives.
References
- 1. mycluckhut.com [mycluckhut.com]
- 2. The Four Best Bug Repellents: DEET, IR3535, Picaridin, Oil Of Lemon Eucalyptus Most Effective, Says EWG [medicaldaily.com]
- 3. perfectpotion.com.au [perfectpotion.com.au]
- 4. IR3535 VS Picaridin [mosquitorepellentinsider.com]
- 5. NMSU researcher studies effectiveness of essential oils as mosquito repellent [newsroom.nmsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. hhoneycup.com [hhoneycup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. vdci.net [vdci.net]
- 11. researchgate.net [researchgate.net]
Comprehensive NMR Spectral Analysis of Oppositadienol Isomers: A Comparative Guide
A detailed comparison of the nuclear magnetic resonance (NMR) spectral data for oppositadienol and its isomers remains a challenge due to the limited availability of fully assigned ¹H and ¹³C NMR data in publicly accessible literature. This guide provides a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats that are crucial for researchers in natural product chemistry, stereochemistry, and drug development.
While the marine natural product oppositadienol, a sesquiterpene isolated from brown algae of the genus Dictyopteris, has been identified, a comprehensive, publicly available dataset comparing its NMR spectra with those of its potential isomers is not readily found. Such a comparison is vital for the unambiguous identification and differentiation of these closely related compounds, which may exhibit distinct biological activities.
Comparative NMR Data of Oppositadienol Isomers
A direct comparison of the ¹H and ¹³C NMR chemical shifts for oppositadienol and its isomers is contingent on the availability of their spectral data. In the absence of specific data for isomers, the following tables are presented as a template for how such data should be structured for effective comparison. The data for oppositadienol, when available, would be populated, and corresponding data for any identified isomers would be placed alongside for clear differentiation.
Table 1: ¹H NMR Chemical Shift (δ) Comparison of Oppositadienol Isomers (in CDCl₃)
| Atom No. | Oppositadienol (δ ppm, Multiplicity, J in Hz) | Isomer 1 (δ ppm, Multiplicity, J in Hz) | Isomer 2 (δ ppm, Multiplicity, J in Hz) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| ... | ... | ... | ... |
| 15 | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison of Oppositadienol Isomers (in CDCl₃)
| Atom No. | Oppositadienol (δ ppm) | Isomer 1 (δ ppm) | Isomer 2 (δ ppm) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| ... | ... | ... | ... |
| 15 | Data not available | Data not available | Data not available |
Experimental Protocols
The acquisition of high-quality NMR data is fundamental for the accurate structural elucidation and comparison of isomers. The following provides a standardized methodology for obtaining and processing NMR spectra for sesquiterpenoids like oppositadienol.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The sample is placed in a 5 mm NMR tube.
NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are typically acquired with proton decoupling, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus elucidate the relative stereochemistry of the molecule.
-
Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).
-
Coupling constants (J) are reported in Hertz (Hz).
Structural Relationships of Oppositadienol Isomers
The structural relationship between oppositadienol and its potential isomers (e.g., diastereomers, constitutional isomers) can be visualized to understand the subtle differences that lead to distinct NMR spectra. The following diagram illustrates a hypothetical relationship between these isomers.
This guide underscores the critical need for detailed and publicly shared NMR data for natural products and their isomers. For researchers in the field, the presented templates for data organization and experimental protocols offer a standardized approach to facilitate the comparison and unambiguous identification of complex molecules like oppositadienol. Further research to isolate and characterize isomers of oppositadienol is necessary to populate these comparative tables and enhance our understanding of this class of marine natural products.
A Researcher's Guide to Evaluating the Synergistic Potential of 4(15),11-Oppositadien-1-ol with Other Essential Oil Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the synergistic effects of the sesquiterpenoid 4(15),11-Oppositadien-1-ol, a constituent of the essential oil from Gynoxys verrucosa, with other essential oil components. Due to the limited specific research on this compound, this document outlines established methodologies and hypothetical scenarios to direct future research into its potential as a synergistic agent in antimicrobial and anti-inflammatory applications. The protocols and data presentation formats provided herein are based on standard practices in the field of natural product research.
Introduction to this compound and the Rationale for Synergy Studies
Essential oils are complex mixtures of volatile compounds, and their biological activities often result from the synergistic or additive interactions of their individual components. While major components of essential oils are frequently studied, minor constituents can also play a crucial role in the overall therapeutic effect. This compound is a sesquiterpenoid alcohol that, while not extensively studied, belongs to a class of compounds known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The investigation into the synergistic effects of this compound is predicated on the hypothesis that it may enhance the efficacy of other, more abundant essential oil components (e.g., monoterpenes, phenols). Such synergies could lead to the development of more potent natural formulations with potentially lower doses of individual components, thereby reducing the risk of toxicity and the development of microbial resistance.
Experimental Protocols for Evaluating Synergistic Effects
Antimicrobial Synergy Testing: The Checkerboard Microdilution Assay
The checkerboard assay is a widely accepted method for quantifying the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[1][2][3][4]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for combinations of this compound and another essential oil component against relevant microbial strains.
Materials:
-
This compound (isolated and purified)
-
Partner essential oil component (e.g., carvacrol, eugenol, terpinen-4-ol)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Microplate reader
-
Resazurin (B115843) solution (as a growth indicator)
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the partner compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): Before testing for synergy, determine the MIC of each compound individually using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Checkerboard Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows (ordinate) and the partner compound along the columns (abscissa).[1]
-
Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.[5] Include appropriate controls: wells with medium only (sterility control), wells with medium and inoculum (growth control), and wells with each compound alone.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]
-
Assessment of Growth: After incubation, add a growth indicator like resazurin and assess microbial growth by observing a color change or by measuring absorbance with a microplate reader. The MIC of the combination is the lowest concentration of the compounds that inhibits visible growth.
-
Calculation of FIC Index: The FIC index (ΣFIC) is calculated as follows: ΣFIC = FIC of compound A + FIC of compound B Where:
-
FIC A = (MIC of A in combination) / (MIC of A alone)
-
FIC B = (MIC of B in combination) / (MIC of B alone)[2]
-
-
Interpretation of Results:
Anti-inflammatory Synergy Testing: In Vitro Models
Evaluating anti-inflammatory synergy often involves cell-based assays that measure the inhibition of inflammatory mediators.
Objective: To determine if this compound in combination with another essential oil component can synergistically inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Partner essential oil component (e.g., β-caryophyllene, α-pinene)
-
Lipopolysaccharide (LPS) to induce an inflammatory response
-
Cell culture medium and reagents
-
ELISA kits for measuring pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
-
MTT or similar assay for cell viability
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 cells under standard conditions and seed them into 96-well plates.
-
Cell Viability Assay: First, determine the non-toxic concentrations of the individual compounds and their combinations on the cells using an MTT assay to ensure that any observed anti-inflammatory effect is not due to cytotoxicity.
-
Treatment and Stimulation: Treat the cells with various concentrations of this compound, the partner compound, and their combinations for a pre-incubation period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for an appropriate period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Data Analysis and Synergy Determination: Analyze the dose-response curves for the individual compounds and their combinations. Synergy can be evaluated using the Combination Index (CI) method based on the median-effect principle, where CI < 1 indicates synergy.[5]
Data Presentation: Comparative Tables
Clear and concise data presentation is crucial for comparing the synergistic effects.
Table 1: Hypothetical Antimicrobial Synergy of this compound and Carvacrol against S. aureus
| Compound(s) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (ΣFIC) | Interpretation |
| This compound | 128 | 32 | 0.4375 | Synergy |
| Carvacrol | 64 | 12 |
Table 2: Hypothetical Anti-inflammatory Effects on TNF-α Production in LPS-Stimulated RAW 264.7 Cells
| Treatment (µM) | TNF-α Concentration (pg/mL) | % Inhibition | Combination Index (CI) | Interpretation |
| Control (LPS only) | 1500 ± 85 | 0% | - | - |
| This compound (25) | 1125 ± 60 | 25% | - | - |
| β-Caryophyllene (10) | 975 ± 55 | 35% | - | - |
| Combination (25 + 10) | 450 ± 30 | 70% | 0.45 | Synergy |
Visualization of Workflows and Pathways
Experimental Workflow Diagrams
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Caption: Workflow for evaluating anti-inflammatory synergy in cell culture.
Hypothetical Signaling Pathway
The anti-inflammatory activity of many essential oil components is mediated through the inhibition of the NF-κB signaling pathway. A synergistic interaction could involve the simultaneous targeting of different nodes in this pathway.
Caption: Hypothetical dual inhibition of the NF-κB pathway by a synergistic combination.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the synergistic potential of this compound. While specific data on this compound is currently lacking, the outlined antimicrobial and anti-inflammatory assays represent the standard for generating robust and publishable results. Future research should focus on isolating sufficient quantities of this compound to perform these assays in combination with well-characterized essential oil components. Positive synergistic findings from these in vitro studies would warrant further investigation into the underlying mechanisms of action and progression to in vivo models for validation.
References
Safety Operating Guide
Navigating the Disposal of 4(15),11-Oppositadien-1-ol: A Guide for Laboratory Professionals
Inferred Chemical Properties and Safety Data
The following table summarizes the inferred properties of 4(15),11-Oppositadien-1-ol based on its chemical structure and the known characteristics of similar long-chain unsaturated alcohols. These properties are crucial for understanding the potential hazards and determining the appropriate disposal pathway.
| Property | Inferred Value/Characteristic | Rationale |
| Physical State | Likely a liquid or a low-melting solid | Long-chain alcohols can be either liquids or waxy solids at room temperature. |
| Flammability | Assumed to be a flammable liquid | Alcohols are generally flammable, and this should be assumed in the absence of specific data.[1][2][3] |
| Solubility | Likely insoluble in water; soluble in organic solvents | Long hydrocarbon chains decrease water solubility. |
| Toxicity | Potential for skin and eye irritation; harmful if swallowed or inhaled | Common for many organic alcohols; specific toxicity is unknown.[1][4] |
| Hazard Classification | Ignitable Hazardous Waste (EPA Code D001) | Product wastes containing greater than 10% alcohol are typically regarded as ignitable.[5][6] |
Experimental Protocol for Proper Disposal
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene (B3416737) or glass).
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Waste Identification and Segregation:
-
Classify waste containing this compound as "Flammable Organic Liquid Waste."
-
Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste to prevent dangerous reactions and ensure proper disposal routing.[7]
-
-
Personal Protective Equipment (PPE):
-
Waste Collection:
-
All operations involving the transfer of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste into the designated "Flammable Organic Liquid Waste" container. Avoid splashing.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical and is in good condition with a secure, tightly fitting cap.[5]
-
The container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Flammable").
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
Essential Safety and Operational Guide for 4(15),11-Oppositadien-1-ol
This guide provides immediate, essential safety and logistical information for handling 4(15),11-Oppositadien-1-ol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that presents several health and physical hazards. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.[1][2]
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1]
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[1]
-
Fire Hazard: The substance is combustible. Its vapors are heavier than air and may form explosive mixtures with air upon intense heating.[1]
-
Sensitivity: It is sensitive to air and light.[1]
Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | Must be worn at all times. |
| Face Shield | Required when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves must be worn. |
| Body Protection | Protective Clothing | Flame-retardant and antistatic protective clothing is required.[1] |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | Respirator | Required when dusts are generated.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the necessary steps from preparation to post-experiment cleanup.
Experimental Protocol Details:
-
Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Prepare Inert Atmosphere Workstation: Due to the air and light sensitivity of the compound, it is recommended to handle it under an inert gas such as nitrogen or argon, for instance, within a glovebox.[1]
-
Weigh Compound Under Inert Gas: Carefully weigh the required amount of this compound inside the inert atmosphere workstation to prevent degradation.
-
Dissolve in Appropriate Solvent: Dissolve the compound in the desired solvent as per your experimental protocol.
-
Perform Experimental Procedure: Carry out the experiment, maintaining the inert atmosphere if necessary.
-
Decontaminate Glassware: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.
-
Dispose of Waste: Dispose of all waste, including unused compound, contaminated solvents, and disposable PPE, according to the disposal plan.
-
Doff PPE: Remove PPE in the correct order to avoid contaminating yourself.
-
Wash Hands Thoroughly: Wash hands and forearms with soap and water after handling the substance.[1]
Emergency and First Aid Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1] |
| If in Eyes | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[1] |
| If Inhaled | Move the person to fresh air.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Segregate Waste: Separate waste into three categories: contaminated solids, contaminated liquids, and contaminated glassware.
-
Containerize Waste:
-
Place contaminated solids into a clearly labeled, sealed container for solid chemical waste.
-
Pour contaminated liquids into a designated, labeled container for hazardous liquid waste.
-
Move contaminated glassware to a designated area for decontamination.
-
-
Final Disposal: All waste containers must be disposed of through an approved waste disposal plant.[3] Do not pour any waste down the drain.[1] Always follow your institution's specific guidelines for hazardous waste disposal.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
